Sp-6-Phe-cAMPS
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H15N5NaO5PS |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
sodium (4aR,6R,7aR)-6-(6-anilinopurin-9-yl)-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H16N5O5PS.Na/c22-12-13-10(6-24-27(23,28)26-13)25-16(12)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,16,22H,6H2,(H,23,28)(H,17,18,20);/q;+1/p-1/t10-,12?,13+,16-,27?;/m1./s1 |
Clave InChI |
ORSWUICFQBLYHV-DEOFCZCVSA-M |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sp-6-Phe-cAMPS: A PKA-Selective Activator
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Sp-6-Phe-cAMPS, or (Sp)-6-Phenyladenosine-3',5'-cyclic monophosphorothioate, is a potent and membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It serves as a highly selective activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in numerous cellular signaling pathways. A defining characteristic of this compound is its inability to activate Exchange Protein directly Activated by cAMP (Epac), another primary sensor of intracellular cAMP. This selectivity makes this compound an invaluable pharmacological tool for dissecting the distinct downstream effects of PKA and Epac signaling cascades. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of PKA in experimental settings.
Mechanism of Action
Endogenous cAMP is a ubiquitous second messenger that mediates a wide array of physiological responses. Its primary effectors are PKA and Epac. This compound mimics the action of cAMP at PKA. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of an agonist, such as cAMP or this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits are then free to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and initiating a cellular response.
The key feature of this compound is the substitution of a non-bridging oxygen atom with a sulfur atom in the cyclic phosphate (B84403) moiety, and the addition of a phenyl group at the 6-position of the adenine (B156593) ring. These modifications confer both resistance to degradation by PDEs and selectivity for PKA over Epac.
Data Presentation
Table 1: Comparative PKA Activation by various cAMP Analogs
| Compound | Parameter | Value | Cell Type / Condition |
| cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Purified PKA |
| cAMP | Apparent EC₅₀ (in cell) | ~5.2 µM | Intact CHO cells |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | Purified PKA |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response) |
| N6-Phe-cAMP | EC₅₀ | 256 µM | NCS-Rapgef2 activation |
Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, likely due to intracellular buffering and compartmentalization.
Table 2: Interaction of cAMP Analogs with Epac
| Compound | Parameter | Value | Target |
| This compound | Activity | Does not activate | Epac[1] |
| 8-pCPT-2'-O-Me-cAMP | Activity | Selective Activator | Epac |
| N6-Phe-cAMP | Activity | Little to no activity | Epac |
Signaling Pathways
The following diagrams illustrate the canonical cAMP signaling pathway, highlighting the distinct roles of PKA and Epac, and the specific point of intervention for this compound.
Caption: The cAMP signaling pathway illustrating the selective activation of PKA by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro PKA Kinase Activity Assay (ELISA-based)
This assay measures the ability of this compound to activate purified PKA, which then phosphorylates a specific substrate.
Materials:
-
Purified recombinant PKA holoenzyme (or catalytic and regulatory subunits)
-
This compound
-
PKA substrate peptide (e.g., Kemptide, LRRASLG)
-
96-well microtiter plates pre-coated with the PKA substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Phospho-specific primary antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in Kinase Assay Buffer to create a dose-response curve.
-
Reconstitute PKA holoenzyme in Kinase Buffer.
-
Prepare ATP solution in Kinase Buffer.
-
-
Assay Reaction:
-
Add the PKA holoenzyme solution to each well of the substrate-coated plate.
-
Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control (a known PKA activator).
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Stop the reaction by aspirating the contents and washing the wells with Wash Buffer.
-
Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the wells and add TMB substrate. Allow color to develop.
-
Add Stop Solution and measure absorbance at 450 nm using a microplate reader.
-
Caption: Workflow for an in vitro PKA kinase activity assay using this compound.
Western Blot Analysis of CREB Phosphorylation in Cells
This protocol details the use of this compound to activate PKA in cultured cells and the subsequent detection of a key downstream phosphorylation event, the phosphorylation of cAMP Response Element-Binding Protein (CREB) at Serine 133.
Materials:
-
Cultured cells (e.g., HEK293, PC12, or primary neurons)
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phosphorylated CREB (pCREB Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Replace the culture medium with serum-free medium for 2-4 hours before stimulation.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against pCREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Normalization:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CREB.
-
Caption: Workflow for Western blot analysis of CREB phosphorylation following cell treatment with this compound.
Conclusion
This compound stands out as a critical tool for the specific investigation of PKA-mediated signaling pathways. Its selectivity over Epac and resistance to phosphodiesterase degradation allow for precise and sustained activation of PKA in a variety of experimental models. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound to unravel the complex roles of PKA in cellular physiology and disease. Further investigation is warranted to determine the specific activation constants of this compound for different PKA isoforms to refine its application in targeted research.
References
An In-depth Technical Guide to the Mechanism of Action of Sp-6-Phe-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-6-Phe-cAMPS, a member of the Sp-adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) family of compounds, is a potent and site-selective activator of cAMP-dependent protein kinase (PKA). As a cell-permeable and phosphodiesterase (PDE)-resistant analog of cyclic adenosine (B11128) monophosphate (cAMP), this compound serves as a powerful tool for the elucidation of PKA-mediated signaling pathways. Its selectivity for PKA over another key cAMP effector, the Exchange Protein Directly Activated by cAMP (Epac), makes it an invaluable instrument for dissecting the distinct roles of these two signaling branches. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data for related compounds, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct activation of PKA. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of endogenous cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[1][2] this compound mimics this action of cAMP. By binding to the regulatory subunits of PKA, it triggers the release of the catalytic subunits, which are then free to phosphorylate downstream target proteins on serine and threonine residues.
A key feature of this compound and other Sp-cAMPS analogs is their resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[3] This resistance ensures a sustained activation of PKA, in contrast to the transient signaling produced by endogenous cAMP. Furthermore, this compound exhibits high selectivity for PKA, with negligible activation of Epac, allowing for the specific investigation of PKA-dependent cellular processes.
Data Presentation
Table 1: PKA Activation and Selectivity of Sp-cAMPS Analogs
| Compound | Parameter | Value | PKA Isoform | Reference |
| Sp-8-CPT-cAMPS | EC50 (Activation) | 342 nM | RIα | [4] |
| Sp-8-CPT-cAMPS | EC50 (Activation) | 96 nM | RIIβ | [4] |
| 6-Bnz-cAMP | EC50 (NK1R Internalization) | 0.50 pM | Not Specified | |
| Rp-cAMPS | Ki (Inhibition) | 12.5 µM | PKA I | |
| Rp-cAMPS | Ki (Inhibition) | 4.5 µM | PKA II |
Note: The EC50 and Ki values are influenced by the specific experimental conditions and cell types used in the cited studies.
Table 2: Phosphodiesterase (PDE) Inhibition by a Sp-cAMPS Analog
| Compound | Parameter | Value | PDE Isoform | Reference |
| Sp-cAMPS | Ki (Inhibition) | 47.6 µM | PDE3A |
Signaling Pathways
The canonical cAMP signaling pathway and the specific action of this compound are illustrated below.
Caption: The cAMP/PKA signaling pathway and the direct activation of PKA by this compound.
Experimental Protocols
In Vitro PKA Activity Assay
This protocol outlines a general method to measure the activation of PKA by this compound in a controlled in vitro setting.
Caption: Experimental workflow for an in vitro PKA activity assay.
Detailed Methodology:
-
Reagents and Materials: Purified PKA catalytic subunit, PKA substrate peptide (e.g., Kemptide), ATP (radiolabeled or non-radiolabeled), kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), this compound solutions of varying concentrations, stop solution (e.g., trichloroacetic acid), and detection reagents.
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate, and ATP.
-
Add varying concentrations of this compound to different reaction tubes.
-
Initiate the kinase reaction by adding the purified PKA catalytic subunit.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding the stop solution.
-
Detect the level of substrate phosphorylation using an appropriate method (e.g., scintillation counting for radiolabeled ATP, ELISA with phospho-specific antibodies, or a luminescence-based kinase assay).
-
-
Data Analysis:
-
Plot the measured PKA activity against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal PKA activation.
-
Endothelial Permeability Assay (Transendothelial Electrical Resistance - TEER)
This protocol describes the use of this compound to study its effects on endothelial barrier function by measuring TEER.
Caption: Experimental workflow for a TEER-based endothelial permeability assay.
Detailed Methodology:
-
Cell Seeding:
-
Coat Transwell® inserts with an appropriate extracellular matrix protein (e.g., collagen or fibronectin).
-
Seed endothelial cells (e.g., HUVECs) onto the inserts and culture until a confluent monolayer is formed.
-
-
TEER Measurement:
-
Monitor the formation of the monolayer by measuring TEER daily using a volt-ohm meter.
-
-
Treatment with this compound:
-
Once a stable TEER is achieved, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control. Commonly used concentrations for Sp-cAMPS analogs range from 50 µM to 200 µM.
-
-
Data Acquisition and Analysis:
-
Measure TEER at various time points after treatment to assess the effects on endothelial barrier function.
-
Calculate the change in TEER relative to the vehicle control and plot the results over time. An increase in TEER generally indicates an enhancement of the endothelial barrier function.
-
Conclusion
This compound is a highly effective and selective tool for the investigation of PKA-mediated signaling. Its cell permeability and resistance to enzymatic degradation allow for robust and sustained activation of PKA in a variety of experimental systems. While specific quantitative binding and activation data for this compound are not extensively documented, the information available for related analogs underscores the potency of this class of compounds. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies to unravel the complex roles of PKA in cellular physiology and disease.
References
- 1. cAMP-binding site of PKA as a molecular target of bisabolangelone against melanocyte-specific hyperpigmented disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pka-C2 Protein kinase, cAMP-dependent, catalytic subunit 2 [Drosophila takahashii] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sp-6-Phe-cAMPS as a PKA Activator: A Technical Guide
This technical guide provides an in-depth overview of Sp-6-Phe-cAMPS, a potent and selective activator of cAMP-dependent Protein Kinase A (PKA). It is intended for researchers, scientists, and drug development professionals working in the field of signal transduction and kinase research. This document covers the mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
Introduction: The Need for Stable PKA Activators
Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger in eukaryotic cells, mediating a vast array of physiological processes, including metabolism, gene transcription, and cell proliferation.[1] The primary intracellular effector for cAMP is the cAMP-dependent Protein Kinase A (PKA).[2] The inactive PKA holoenzyme exists as a tetramer, composed of two regulatory (R) subunits and two catalytic (C) subunits.[2][3] When intracellular cAMP levels rise, four cAMP molecules bind to the two regulatory subunits, inducing a conformational change that releases the catalytic subunits.[4] These freed catalytic subunits are then active and phosphorylate downstream protein targets on serine and threonine residues, eliciting a cellular response.
While essential for cellular function, the transient nature of endogenous cAMP, which is rapidly hydrolyzed and inactivated by phosphodiesterases (PDEs), presents a challenge for research applications requiring sustained PKA activation. To overcome this, synthetic cAMP analogs have been developed. This compound is a notable member of this class, engineered for enhanced stability and potent PKA activation. Its key structural feature is a phosphorothioate (B77711) modification, which renders it resistant to degradation by most PDEs. This resistance ensures a more stable and prolonged activation of PKA, making it an invaluable tool for dissecting cAMP/PKA signaling pathways.
Mechanism of Action
This compound functions as a direct activator of PKA by mimicking the action of endogenous cAMP. It binds to the cAMP-binding domains on the regulatory subunits of the PKA holoenzyme. This binding event triggers the critical conformational change that leads to the dissociation of the active catalytic subunits. Once liberated, these catalytic subunits can phosphorylate their specific substrates, thereby propagating the signal downstream.
The primary advantage of this compound over native cAMP is its resistance to enzymatic degradation. The substitution of a non-bridging oxygen with sulfur in the cyclic phosphate (B84403) moiety makes it a poor substrate for PDEs, the enzymes that terminate cAMP signaling. This property allows this compound to induce a robust and sustained activation of PKA in cellular and in vitro experiments, where PDE activity would otherwise quickly diminish the signal.
Quantitative Data: Potency and Selectivity
The efficacy of cAMP analogs is determined by their activation constant (EC50) and their selectivity for different PKA isozymes. PKA holoenzymes are differentiated by their regulatory subunit isoforms (RIα, RIβ, RIIα, and RIIβ), which confer distinct biochemical properties and subcellular localizations. This compound, listed as 6-Phe cAMP in some studies, demonstrates selectivity in activating these different isozymes.
| Compound | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | Fold Selectivity (RIα/RIIβ) |
| 6-Phe cAMP | 92 | 20 | 4.6 |
| 6-Bnz cAMP | 170 | 35 | 4.9 |
| 6-MBC cAMP | 289 | 59 | 4.9 |
| Sp-8-CPT cAMP | 342 | 96 | 3.6 |
| cAMP | 134 | 446 | 0.3 |
Table 1: Activation of PKA Isoforms by cAMP Analogs. Data summarized from studies measuring the activation of PKA RI and RII holoenzymes. EC50 represents the half-maximal effective concentration required for PKA activation. Fold selectivity is calculated based on the preference for RIα versus RIIβ.
PKA Signaling Pathway
The canonical PKA signaling pathway is a central mechanism for cellular response to external stimuli. The process begins with ligand binding to a G-protein-coupled receptor (GPCR), which activates adenylyl cyclase to produce cAMP. This cAMP then activates PKA, leading to the phosphorylation of various cellular proteins. This compound directly activates PKA, bypassing the need for GPCR stimulation and adenylyl cyclase activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PKA activators like this compound.
In Vitro PKA Kinase Activity Assay
This protocol describes a method to measure the activity of purified PKA in response to this compound using a non-radioactive, luminescence-based assay that quantifies ADP production.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in Kinase Buffer to create a dose-response curve. Prepare a mixture of the PKA substrate and ATP in Kinase Buffer.
-
Kinase Reaction:
-
To the wells of a microplate, add 2.5 µL of PKA enzyme solution.
-
Add 2.5 µL of the various concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an "ADP-Glo™ Reagent" to deplete unused ATP, followed by a "Kinase Detection Reagent" to convert ADP to ATP and generate a luminescent signal.
-
Incubate as recommended (e.g., 40 minutes for the first step, 30 minutes for the second).
-
-
Data Analysis:
-
Record luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Competitive cAMP Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to PKA regulatory subunits using a competitive assay format.
Materials:
-
Purified PKA regulatory subunits (e.g., RIα)
-
This compound
-
Labeled cAMP (e.g., [3H]cAMP or a fluorescent analog)
-
Binding Buffer (e.g., potassium phosphate buffer)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In microcentrifuge tubes or a microplate, prepare a reaction mixture containing the purified PKA regulatory subunits and a fixed, low concentration of labeled cAMP in Binding Buffer.
-
Competition: Add varying concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled competitor (for maximum binding) and a control with a large excess of unlabeled cAMP (for non-specific binding).
-
Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Separate the bound from free labeled cAMP. This is commonly done by rapid vacuum filtration through glass fiber filters, which trap the protein-ligand complex.
-
Washing: Quickly wash the filters with ice-cold Binding Buffer to remove any non-specifically bound labeled cAMP.
-
Quantification:
-
For [3H]cAMP, place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
For fluorescent analogs, measure the fluorescence of the complex on the filter or in solution, depending on the assay format.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a competitive binding equation to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
-
Western Blot for PKA Substrate Phosphorylation
This protocol details how to assess PKA activation in a cellular context by measuring the phosphorylation of a known PKA substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-VASP)
-
Primary antibody against a loading control (e.g., anti-GAPDH or total VASP)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specific duration (e.g., 15-30 minutes). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant for each sample.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-substrate (e.g., phospho-VASP) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a total protein or a loading control to ensure equal protein loading across lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the loading control band. Compare the levels of phosphorylation in this compound-treated samples to the vehicle control.
Experimental Workflow for Potency Comparison
Comparing the potency of a synthetic analog like this compound to the effects of endogenous cAMP stimulation is a common experimental goal. The following workflow outlines this process.
References
A Technical Guide to the Epac Signaling Pathway and its Chemical Probes
An important clarification on cAMP analogs: The compound Sp-6-Phe-cAMPS and related N6-substituted analogs such as N6-Benzoyl-cAMP (6-Bnz-cAMP) are potent and site-selective activators of cAMP-dependent Protein Kinase A (PKA). Crucially, these compounds do not activate Exchange Proteins directly Activated by cAMP (Epac) and are therefore utilized as Epac-negative controls in research.[1][2][3][4]
This guide will focus on the Epac signaling pathway and the well-characterized chemical tools used to selectively activate it, with a primary focus on 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) , the gold-standard Epac-selective agonist.
Overview of the Epac Signaling Pathway
The discovery of Exchange Proteins directly Activated by cAMP (Epac) unveiled a novel, PKA-independent branch of cyclic AMP (cAMP) signaling. Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[5][6] This pathway is integral to a multitude of cellular processes, including cell adhesion, secretion, gene expression, and the regulation of vascular permeability.[5][6][7]
There are two major isoforms, Epac1 and Epac2, which, despite structural similarities, can have distinct localizations and functions. Upon binding of the second messenger cAMP, Epac undergoes a significant conformational change, relieving autoinhibition and exposing its catalytic domain. This allows Epac to interact with inactive, GDP-bound Rap (Rap-GDP), catalyzing the exchange of GDP for GTP. The resulting active Rap-GTP engages with a variety of downstream effectors to propagate the signal.[5][7]
The Core Signaling Cascade
The canonical Epac pathway is initiated by the activation of Gs-coupled receptors (GPCRs), leading to the production of intracellular cAMP.
Chemical Probes for Epac and PKA Signaling
Dissecting the distinct roles of the PKA and Epac pathways requires highly selective chemical tools. Modifications to the cAMP molecule at different positions on the adenine (B156593) and ribose rings have yielded potent and selective activators for each pathway.
-
Epac-Selective Activators: Modification at the 2'-hydroxyl of the ribose and the 8-position of the adenine ring confers high selectivity for Epac. The compound 8-pCPT-2'-O-Me-cAMP is a "super activator" of Epac, binding with higher affinity and producing a stronger activation of Rap1 than cAMP itself, while being a very weak activator of PKA.[8][9][10] Its acetoxymethyl (AM) ester prodrug, 8-pCPT-2'-O-Me-cAMP-AM , exhibits enhanced cell permeability, making it more potent in cellular assays.[11][12]
-
PKA-Selective Activators: In contrast, modifications at the N6-position of the adenine ring, as seen in N6-Benzoyl-cAMP (6-Bnz-cAMP) , produce analogs that selectively activate PKA but not Epac.[2][4][13]
Quantitative Data for cAMP Analogs
The following table summarizes key quantitative parameters for cAMP and its selective analogs, highlighting their utility in discriminating between the Epac and PKA pathways.
| Compound | Target | Parameter | Value | Reference(s) |
| cAMP | Epac1 | EC50 | 30 µM | |
| PKA | Kd | ~2.9 µM | ||
| 8-pCPT-2'-O-Me-cAMP | Epac1 | AC50 | 1.8 µM | |
| Epac1 | EC50 | 2.2 µM | [14] | |
| PKA | EC50 | >10 µM | [14] | |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | Epac | Activity | No activation | [2][4] |
| PKA | Activity | Selective activator | [2] |
Experimental Protocols
Assessing the activation of the Epac signaling pathway typically involves measuring the GTP-loading state of its direct substrate, Rap1, or monitoring the conformational changes in Epac itself using biosensors.
Rap1 Activation Pull-Down Assay
This biochemical assay measures the amount of active, GTP-bound Rap1 in cell lysates. It utilizes the Rap1-binding domain (RBD) of one of its effectors, RalGDS, which specifically binds to Rap1-GTP.
Methodology:
-
Cell Culture and Treatment: Plate cells to 80-90% confluency. Stimulate cells with an Epac activator (e.g., 10-50 µM 8-pCPT-2'-O-Me-cAMP-AM) for the desired time course (e.g., 5-30 minutes). Include appropriate negative (vehicle) and positive controls.[15]
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Lyse cells directly on the plate by adding 0.5-1 mL of ice-cold 1X Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% Glycerol) supplemented with protease inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.[15][16]
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.[15][16]
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to the same protein concentration by adding lysis buffer. A typical input is 0.5-1 mg of total protein per pull-down.[16]
-
Affinity Pull-Down: To each normalized lysate sample, add ~20 µg of GST-RalGDS-RBD immobilized on agarose beads. Incubate at 4°C for 1 hour with gentle agitation.[15][17]
-
Washing: Pellet the beads by brief centrifugation (e.g., 10 seconds at 14,000 x g). Aspirate the supernatant. Wash the bead pellet three times with 0.5 mL of 1X wash buffer, centrifuging and aspirating each time.[15][17]
-
Elution: After the final wash, carefully remove all supernatant. Resuspend the bead pellet in 40-50 µL of 2X reducing SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.[15][17]
-
Western Blot Analysis: Centrifuge the eluted samples to pellet the beads. Load the supernatant onto an SDS-PAGE gel. Also, load a small amount (20-30 µg) of the initial total cell lysate to serve as an input control. After electrophoresis and transfer, probe the membrane with a primary antibody specific for Rap1. The band intensity in the pull-down lanes corresponds to the amount of active Rap1, while the total lysate lanes confirm equal protein loading.[15][17]
FRET-Based Live-Cell Imaging of Epac Activation
Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) allow for real-time monitoring of Epac activation in living cells. The most common sensor design involves sandwiching the Epac protein between a Cyan Fluorescent Protein (CFP) donor and a Yellow Fluorescent Protein (YFP) acceptor.
Methodology:
-
Sensor Transfection: Transfect the target cells with a plasmid encoding the CFP-Epac-YFP biosensor. Allow 24-48 hours for protein expression. Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Microscopy Setup: Place the cells on an inverted microscope equipped for live-cell imaging (with temperature and CO₂ control). The system must be capable of simultaneously or rapidly sequentially acquiring images in the CFP and YFP emission channels following excitation of the CFP donor (typically ~430 nm).[3][18]
-
Image Acquisition:
-
Acquire a baseline reading of CFP and YFP fluorescence for several minutes to establish a stable initial FRET ratio (YFP emission / CFP emission, or vice versa depending on the specific setup).[3]
-
Add the stimulus (e.g., a GPCR agonist or a direct adenylyl cyclase activator like forskolin) to the imaging medium.
-
Continue to acquire images in both channels over time to record the dynamic change in the FRET ratio. A decrease in the YFP/CFP ratio indicates an increase in intracellular cAMP and subsequent Epac activation.[18]
-
-
Data Analysis:
-
For each time point, select a region of interest (ROI) within a cell.
-
Correct for background fluorescence in both channels.
-
Calculate the FRET ratio (e.g., YFP intensity / CFP intensity) for the ROI at each time point.
-
Plot the normalized FRET ratio over time to visualize the kinetics of Epac activation in response to the stimulus.[3]
-
Conclusion
The Epac signaling pathway represents a critical, PKA-independent arm of cAMP-mediated signal transduction. Understanding its function has been greatly accelerated by the development of selective chemical probes. While N6-substituted cAMP analogs like this compound are valuable tools for selectively studying PKA, it is the 8- and 2'-substituted analogs, exemplified by 8-pCPT-2'-O-Me-cAMP, that are indispensable for the specific activation and investigation of Epac1 and Epac2. The combination of these selective pharmacological agents with robust biochemical and live-cell imaging assays provides researchers with a powerful toolkit to dissect the complex and pleiotropic roles of Epac signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. embopress.org [embopress.org]
- 4. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 12. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. content.abcam.com [content.abcam.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cell Permeability and Uptake of Sp-6-Phe-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-6-Phe-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, N6-phenyl-, Sp-isomer) is a potent and site-selective activator of cAMP-dependent protein kinase (PKA).[1] As a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), it serves as a valuable tool in signal transduction research and drug development to investigate the complex signaling pathways governed by cAMP. Its modifications, including the phosphorothioate (B77711) group and the N6-phenyl substitution, confer enhanced lipophilicity and resistance to phosphodiesterases (PDEs), allowing it to effectively cross cell membranes and sustain the activation of PKA. This technical guide provides a comprehensive overview of the cell permeability, uptake, and downstream signaling of this compound, complete with detailed experimental protocols and data presentation.
Physicochemical Properties and Cell Permeability
The ability of this compound to traverse the plasma membrane is attributed to its specific chemical modifications compared to the endogenous cAMP molecule. The substitution of a non-bridging oxygen atom with sulfur in the cyclic phosphate (B84403) moiety and the addition of a phenyl group at the N6 position of the adenine (B156593) ring increase its lipophilicity, facilitating passive diffusion across the lipid bilayer of the cell membrane.
While specific quantitative permeability data for this compound, such as the apparent permeability coefficient (Papp), are not widely available in the current literature, studies on related Sp-cAMPS analogs suggest that these modifications generally lead to improved cell permeability compared to cAMP. The median Papp value for a wide range of marketed drugs across Caco-2 cell monolayers is approximately 16 x 10⁻⁶ cm/s.[2] It is anticipated that the Papp value for this compound would fall within a range indicative of moderate to good permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₅O₅PS |
| Molecular Weight | 421.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and aqueous buffers |
Mechanism of Cellular Uptake
The primary mechanism for the cellular uptake of this compound is believed to be passive diffusion . This process is driven by the concentration gradient of the molecule across the cell membrane and does not require cellular energy. The increased lipophilicity of this compound allows it to partition into the lipid bilayer and subsequently diffuse into the cytoplasm.
Signaling Pathways Modulated by this compound
Once inside the cell, this compound selectively binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein targets on serine and threonine residues, initiating a cascade of cellular events.
One of the key downstream targets of PKA is the cAMP response element-binding protein (CREB) . Phosphorylation of CREB at Serine-133 by PKA leads to the recruitment of co-activators and the initiation of gene transcription for genes containing a cAMP response element (CRE) in their promoter region.
Furthermore, there is evidence of crosstalk between the PKA pathway and other signaling cascades, such as the PI3K/Akt pathway . While the direct interaction is complex and can be cell-type specific, PKA activation can influence the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.
Signaling pathway of this compound.
Quantitative Data
Specific quantitative data on the cell permeability and biological activity of this compound are limited in publicly available literature. The following tables provide a template for such data and include values for other relevant cAMP analogs for comparative purposes. Researchers are encouraged to determine these values empirically for their specific experimental systems.
Table 2: Cell Permeability of cAMP Analogs
| Compound | Cell Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Intracellular Concentration (% of Extracellular) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 8-Bromo-cAMP | Rat C6 glioma cells | Not reported | ~8% | [3] |
| Sp-5,6-DCl-cBIMPS | T84 cells | Not reported | Potent activator at low µM concentrations | [4] |
Table 3: Biological Activity of cAMP Analogs
| Compound | Cell Type | Assay | EC₅₀ (µM) | Reference |
| This compound | Data not available | PKA Activation | Data not available | |
| Sp-5,6-DCl-cBIMPS | T84 cells | Cl⁻ secretion | 3 | [4] |
| N⁶,O²'-dibutyryl-cAMP/AM | T84 cells | Cl⁻ secretion | 0.7 | |
| 6-Phe-cAMP | Melanotrophs | Exocytosis | Not reported, effective at inducing response |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol describes the determination of the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, trypsinize and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a volt-ohm meter. Alternatively, measure the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral): a. Wash the monolayer twice with pre-warmed HBSS. b. Add 0.5 mL of HBSS containing the desired concentration of this compound (e.g., 10 µM) to the apical (donor) chamber. c. Add 1.5 mL of HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh HBSS.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
Caco-2 permeability assay workflow.
Protocol 2: Quantification of Intracellular this compound by HPLC
This protocol outlines a method to measure the intracellular concentration of this compound after extracellular application.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Cell scraper
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 6-well plate and grow to 80-90% confluency. b. Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM, 50 µM, 100 µM). c. Incubate for a specific time (e.g., 1 hour) at 37°C.
-
Cell Lysis and Extraction: a. Aspirate the medium and quickly wash the cells three times with ice-cold PBS. b. Add 500 µL of ice-cold 80% methanol to each well. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Preparation: a. Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator. b. Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 100 µL).
-
HPLC Analysis: a. Inject the reconstituted sample onto the HPLC system. b. Separate the components using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer). c. Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Quantification: a. Generate a standard curve using known concentrations of this compound. b. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. c. Normalize the intracellular concentration to the cell number or total protein content.
Workflow for HPLC-based intracellular quantification.
Protocol 3: Western Blot Analysis of CREB Phosphorylation
This protocol describes the detection of phosphorylated CREB (p-CREB) at Serine-133 as a marker of PKA activation following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-CREB (Ser133) and rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: a. Seed cells and grow to 80-90% confluency. b. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for a specified time (e.g., 15-30 minutes).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-CREB (Ser133) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: a. Strip the membrane and re-probe with the antibody against total CREB to normalize for protein loading.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Calculate the ratio of p-CREB to total CREB for each sample.
References
- 1. The PI3K-Akt pathway regulates calpain 6 expression, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-activation of cAMP production through photo-stimulation or chemical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Isoform Specificity of Sp-6-Phe-cAMPS: A Technical Guide for PKA Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the site-selectivity of Sp-6-Phe-cAMPS, a phosphorothioate (B77711) analog of cyclic AMP (cAMP), for the regulatory subunits of Protein Kinase A (PKA). Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on the selectivity of N6-substituted cAMP analogs, details relevant experimental protocols for determining isoform specificity, and presents key signaling pathways and experimental workflows through structured diagrams.
Executive Summary
The cAMP/PKA Signaling Pathway
The canonical PKA signaling cascade is initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. Four cAMP molecules bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change and the release of two active catalytic subunits. These catalytic subunits then phosphorylate a wide array of downstream protein substrates on serine and threonine residues, instigating a cellular response. Sp-cAMPS analogs bypass the need for GPCR activation and directly activate PKA.
Data on PKA Isoform Selectivity of cAMP Analogs
While specific data for this compound is pending empirical determination, the table below summarizes the selectivity of other relevant cAMP analogs to provide a comparative context. N6-substituted analogs generally show a preference for RIIβ, whereas C8-substituted analogs tend to be RIα selective.[1][2]
| Compound | Substitution | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | Selectivity (Fold) | Reference |
| cAMP | None | 100 | 50 | 2-fold for RIIβ | [1] |
| N6-substituted Analog (HE33) | N6-dipropyl | 414 | 45 | 9-fold for RIIβ | |
| C8-substituted Analog | C8- | - | - | RIα selective |
Note: The data for HE33 is provided as a representative example of an N6-substituted analog. The exact selectivity of this compound may vary.
Experimental Protocols for Determining PKA Isoform Selectivity
To ascertain the precise site-selectivity of this compound, the following experimental protocols are recommended.
In Vitro PKA Activation Assay using Fluorescence Anisotropy
This high-throughput assay measures the dissociation of the PKA holoenzyme upon binding of a cAMP analog. A fluorescently labeled peptide that binds to the catalytic subunit is displaced when the holoenzyme dissociates, leading to a change in fluorescence anisotropy.
Materials:
-
Purified recombinant PKA holoenzymes (RIα and RIIβ isoforms)
-
Fluorescently labeled peptide inhibitor (e.g., TR-IP20)
-
This compound and control cAMP analogs
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM ATP, 0.005% Triton X-100, 2 mM DTT)
-
384-well black plates
-
Plate reader capable of measuring fluorescence anisotropy
Procedure:
-
Prepare a dilution series of this compound and control analogs in DMSO.
-
In a 384-well plate, combine the assay buffer, PKA holoenzyme (RIα or RIIβ), and the fluorescently labeled peptide inhibitor.
-
Add the cAMP analog dilutions to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the fluorescence anisotropy using a plate reader.
-
Plot the change in anisotropy against the analog concentration to determine the EC50 value for each PKA isoform.
Western Blot Analysis of PKA Substrate Phosphorylation
This method provides a direct measure of PKA catalytic activity in a cellular context by quantifying the phosphorylation of known PKA substrates.
Materials:
-
Cell line expressing specific PKA isoforms or primary cells
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated PKA substrates (e.g., phospho-CREB, phospho-VASP) and total protein controls
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with a range of concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify band intensities to determine the dose-dependent phosphorylation of PKA substrates.
Structural Basis for N6-Substituted Analog Selectivity
The selectivity of N6-substituted cAMP analogs for the RIIβ isoform is attributed to the structural differences in the cAMP-binding domains of the RI and RII subunits. The RIIβ isoform possesses a hydrophobic pocket near the N6 position of the adenine (B156593) ring that can accommodate the bulky phenyl group of this compound. In contrast, the corresponding region in the RIα isoform is less hydrophobic and sterically hindered, leading to a lower binding affinity for N6-substituted analogs.
Conclusion
While direct quantitative data for the PKA isoform selectivity of this compound remains to be established, the available evidence strongly suggests a preference for the RII isoform. The experimental protocols detailed in this guide provide a clear path for researchers to empirically determine the EC50 values and confirm the site-selectivity of this and other cAMP analogs. Understanding the isoform-specific activation of PKA is crucial for advancing our knowledge of cellular signaling and for the development of next-generation therapeutics targeting the PKA pathway.
References
- 1. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementing fluorescence anisotropy screening and crystallographic analysis to define PKA isoform-selective activation by cAMP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sp-6-Phe-cAMPS in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease present a significant and growing challenge to global health. A key area of investigation in the pursuit of therapeutic strategies is the modulation of intracellular signaling pathways to promote neuronal survival and function. The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, and its primary effector Protein Kinase A (PKA), have emerged as crucial players in neuroprotection. This technical guide focuses on Sp-6-Phe-cAMPS , a potent and selective, membrane-permeable activator of PKA. We will delve into its mechanism of action, provide a summary of key quantitative data from preclinical studies, detail experimental protocols for its use in neurodegenerative disease models, and visualize the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of PKA activation in neurodegenerative disorders.
Introduction to this compound and the cAMP/PKA Signaling Pathway
Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a multitude of cellular processes, including neuronal survival, synaptic plasticity, and axonal regeneration.[1][2][3] The effects of cAMP are primarily mediated through the activation of Protein Kinase A (PKA), a serine/threonine kinase.[4][5] The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[4][6] These active C subunits then phosphorylate a wide array of downstream protein targets, modulating their activity and initiating cellular responses.[6]
This compound ((S)-adenosine, cyclic 3',5'-(hydrogenphosphorothioate), 6-phenyl-) is a chemically modified analog of cAMP. Its key features make it an invaluable tool for studying PKA-mediated processes:
-
Potent and Selective PKA Activator: It directly binds to and activates PKA, bypassing the need for upstream adenylyl cyclase activation.[7][8]
-
Membrane Permeability: This allows for its direct application to cultured cells and tissues.[7][8]
-
Epac Negative Control: Crucially, this compound does not activate Exchange protein directly activated by cAMP (Epac), another key cAMP effector protein. This selectivity allows researchers to specifically investigate PKA-dependent pathways.[7][8][9]
The targeted activation of the cAMP/PKA pathway holds significant promise for neurodegenerative disease research by offering a mechanism to potentially counteract neuronal cell death, restore synaptic function, and promote regeneration.
Quantitative Data on the Effects of this compound
The following table summarizes quantitative data from a key study investigating the effects of a PKA-activating cAMPS analog in a mouse model of Amyotrophic Lateral Sclerosis (ALS). This data highlights the potential of PKA activation to restore synaptic function.
| Parameter | Animal Model | Treatment | Result | Reference |
| Excitatory Postsynaptic Potential (EPSP) Size | mutSOD1 mice (ALS model) | Iontophoretic injection of cAMPS-Sp | 14 ± 5% average increase in EPSP size | [7] |
| wtSOD1 mice (control) | Iontophoretic injection of cAMPS-Sp | 7 ± 8% average increase in EPSP size | [7] | |
| Paired-Pulse Ratio | mutSOD1 mice (ALS model) | Iontophoretic injection of cAMPS-Sp | 5 ± 5% average increase | [7] |
| wtSOD1 mice (control) | Iontophoretic injection of cAMPS-Sp | No significant change (1 ± 2% average difference) | [7] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the canonical cAMP/PKA signaling pathway and the specific point of action for this compound.
References
- 1. Restoring synaptic plasticity and memory in mouse models of Alzheimer’s disease by PKR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. June 2025: This Month in Huntington’s Disease Research – HDBuzz [en.hdbuzz.net]
- 3. Bbc3 Loss Enhances Survival and Protein Clearance in Neurons Exposed to the Organophosphate Pesticide Chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurite Outgrowth and Gene Expression Profile Correlate with Efficacy of Human Induced Pluripotent Stem Cell-Derived Dopamine Neuron Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kavalactones protect neural cells against amyloid beta peptide-induced neurotoxicity via extracellular signal-regulated kinase 1/2-dependent nuclear factor erythroid 2-related factor 2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synaptic restoration by cAMP/PKA drives activity-dependent neuroprotection to motoneurons in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing hippocampal extracellular matrix reverses early memory deficits in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Familial Parkinson's disease iPSCs show cellular deficits in mitochondrial responses that can be pharmacologically rescued - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sp-6-Phe-cAMPS in cAMP Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a vast array of cellular processes, from gene expression and metabolism to cell growth and differentiation. The precise regulation of cAMP signaling is paramount for cellular homeostasis, and its dysregulation is implicated in numerous pathologies. A key effector in the cAMP signaling cascade is cAMP-dependent Protein Kinase (PKA). To dissect the intricate downstream effects of PKA activation, researchers rely on specific and stable analogs of cAMP. This technical guide provides a comprehensive overview of Sp-6-phenyladenosine-3',5'-cyclic monophosphorothioate (Sp-6-Phe-cAMPS), a potent and selective tool for the investigation of PKA-mediated signaling pathways.
This compound is a cell-permeable analog of cAMP characterized by two key modifications: a phosphorothioate (B77711) group in the Sp-configuration at the cyclic phosphate (B84403) and a phenyl group at the 6-position of the adenine (B156593) ring. These modifications confer high resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP, ensuring sustained PKA activation. Crucially, this compound does not activate another major cAMP effector, the Exchange Protein directly Activated by cAMP (Epac), making it an invaluable tool for isolating and studying PKA-specific cellular responses.[1] This guide details the mechanism of action of this compound, presents available quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways and workflows.
The cAMP Signaling Pathway and the Role of this compound
The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) on the cell surface. This activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP concentration leads to the activation of downstream effectors.
The primary targets of cAMP are PKA and Epac. This compound is designed to selectively activate the PKA branch of this pathway.
Quantitative Data
PKA Activation
The potency of cAMP analogs in activating PKA is typically determined by their half-maximal effective concentration (EC50) or activation constant (Ka). Lower values indicate higher potency. The table below summarizes available data for 6-Phe-cAMP and other relevant Sp-cAMPS analogs. It is important to note that these values can vary depending on the specific assay conditions and the PKA isoform being studied.
| Compound | PKA Isoform | EC50 (nM) | Fold Selectivity (RIα vs. RIIβ) | Reference |
| 6-Phe-cAMP | RIα | 92 | 4.6 (RIIβ selective) | [2] |
| RIIβ | 20 | [2] | ||
| Sp-8-CPT-cAMPS | RIα | 342 | 3.6 (RIIβ selective) | [2] |
| RIIβ | 96 | [2] |
Note: Data for this compound is not explicitly available in the cited literature. The data for 6-Phe-cAMP provides the closest available comparison.
Phosphodiesterase (PDE) Inhibition
The phosphorothioate modification in this compound confers resistance to hydrolysis by most PDEs. Furthermore, some Sp-cAMPS analogs can act as competitive inhibitors of certain PDE isoforms.
| Compound | PDE Isoform | Ki (μM) | IC50 (μM) | Reference |
| Sp-cAMPS | PDE3A | 47.6 | - | [3] |
| 8-CPT-cAMP | PDE VA | - | 0.9 | [3] |
| PDE III | - | 24 | [3] | |
| PDE IV | - | 25 | [3] |
Note: This table provides a general overview of the PDE inhibitory activity of related cAMP analogs. The specific inhibition profile of this compound may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cAMP signaling.
In Vitro PKA Kinase Activity Assay
This assay measures the ability of this compound to activate purified PKA, which then phosphorylates a specific substrate.
Materials:
-
Purified PKA holoenzyme (Type I or Type II)
-
This compound
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-32P]ATP or non-radioactive ATP and a phosphospecific antibody
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Phosphocellulose paper (for radioactive assay) or ELISA plate and reagents (for non-radioactive assay)
Workflow:
References
- 1. cAMP analogs and selective inhibitors used to study low Km Mucor rouxii cAMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Sp-6-Phe-cAMPS in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-6-Phe-cAMPS is a potent, cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It serves as a highly selective activator of cAMP-dependent Protein Kinase A (PKA) and is notably resistant to hydrolysis by phosphodiesterases (PDEs).[1][2] A key feature of this compound is its inability to activate Exchange Protein directly Activated by cAMP (Epac), a distinct downstream effector of cAMP.[3][4][5] This specificity makes it an invaluable pharmacological tool for dissecting the PKA-specific branch of the cAMP signaling cascade, allowing researchers to investigate PKA-dependent cellular processes in isolation from Epac-mediated effects.[2][3]
Signaling Pathways and Mechanism of Action
The second messenger cAMP mediates cellular responses through two primary effectors: PKA and Epac.[2][6][7] this compound bypasses the upstream steps of cAMP synthesis (receptor and adenylyl cyclase activation) to directly and persistently activate PKA.
Caption: The cAMP signaling pathway and the selective action of this compound.
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, causing the dissociation and release of the active catalytic subunits. These subunits can then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, initiating various cellular responses.[2][8][9]
Caption: Mechanism of PKA activation by this compound.
Application Notes
-
Selective PKA Activation: The primary application is to stimulate PKA-dependent pathways without confounding effects from Epac activation. This is crucial for studies on gene transcription, metabolism, cell cycle regulation, and neuronal processes where both PKA and Epac may be involved.[2][3][8]
-
Epac Negative Control: When studying Epac-mediated signaling using an Epac-selective activator (e.g., 8-pCPT-2'-O-Me-cAMP), this compound can be used in parallel as a negative control to confirm that the observed effects are indeed Epac-dependent.[3][4]
-
Dose-Response and Cytotoxicity: The optimal working concentration is highly dependent on the cell type and should be determined empirically.[10] A dose-response experiment is recommended to identify the lowest effective concentration that elicits the desired biological response. At high concentrations (typically >100 µM), this compound can induce cytotoxicity, potentially through prolonged PKA activation leading to cell cycle arrest or apoptosis.[10] A cell viability assay should be performed to establish the non-toxic concentration range for your specific cell line.[10]
-
Control Experiments: To ensure the observed cellular response is specifically due to PKA activation, a PKA inhibitor (e.g., H89 or Rp-8-Br-cAMPS) should be used.[11][12][13][14] Pre-treatment with the inhibitor should block the effects of a subsequent this compound treatment. Always include a vehicle control (the solvent used for the stock solution, e.g., sterile water or DMSO) in all experiments.[15]
Quantitative Data
| Parameter | Value | Reference |
| Product Name | Sp-6-Phenyl-1,N⁶-ethenoadenosine-3',5'-cyclic monophosphorothioate | - |
| Abbreviation | This compound | - |
| CAS Number | 169335-92-6 | [3][4] |
| Molecular Formula | C₁₆H₁₅N₅NaO₅PS | [3][4] |
| Molecular Weight | 443.35 g/mol | [3] |
| Typical Working Concentration | 10 - 200 µM | [10] |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution.
Materials:
-
This compound, sodium salt (MW: 443.35 g/mol )
-
Sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or nuclease-free water
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Accurately weigh 4.43 mg of this compound powder.
-
Add 1 mL of sterile DMSO or water to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[1]
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Protocol for Cell Treatment
This protocol is a general guideline for treating adherent cells. It should be optimized for specific cell types and experimental designs.
Materials:
-
Cultured cells of interest (adherent or suspension)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle (DMSO or water)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency for adherent cells) at the time of treatment.
-
Starvation (Optional): For some experiments, particularly those investigating signaling pathways, reducing the serum concentration in the medium for 4-24 hours prior to treatment can lower basal signaling activity.[11]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution directly into serum-free or complete culture medium. For example, to make a 50 µM working solution from a 10 mM stock, dilute 1:200 (e.g., 5 µL of stock into 995 µL of medium). Prepare a vehicle control using the same dilution of the solvent.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 30 minutes for signaling studies, or several hours to days for gene expression or proliferation assays).[11][16]
-
Downstream Analysis: Following incubation, proceed immediately with the desired downstream application, such as cell lysis for Western blotting or RNA isolation.[16]
Protocol 3: PKA Activation Assay by Western Blot for Phospho-CREB
This protocol validates this compound activity by detecting the phosphorylation of a key PKA substrate, CREB, at serine 133.[1][8]
Caption: Experimental workflow for a PKA activation assay via Western blot.
Materials:
-
Treated cell lysates (from Protocol 2)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, place the culture dish on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 20-30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Protein Quantification: Transfer the supernatant (lysate) to a new tube. Determine the protein concentration using a BCA or similar assay.[11]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run the gel, and transfer the separated proteins to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the anti-phospho-CREB primary antibody (diluted in blocking buffer) overnight at 4°C.[8]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.[8]
Protocol 4: Cell Viability Assay (MTT-based)
This protocol helps determine the cytotoxic concentration (IC₅₀) of this compound for your cell line.
Materials:
-
Cells of interest
-
96-well culture plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested range is 0, 10, 25, 50, 100, 250, 500, and 1000 µM.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells (medium only) as a negative control.[10]
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protein kinase A - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 13. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for PKA Activation Using Sp-6-Phe-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological processes through the activation of cAMP-dependent protein kinase (PKA). Sp-6-Phe-cAMPS is a potent, site-selective, and membrane-permeable analog of cAMP designed for the direct and specific activation of PKA in living cells and in vitro assays. Its modifications, a phosphorothioate (B77711) group at the cyclic phosphate (B84403) (Sp-isomer) and a phenyl group at the N6 position of the adenine (B156593) ring, confer resistance to phosphodiesterase (PDE) degradation and selectivity for PKA, respectively. This analog is a valuable tool for elucidating the downstream effects of PKA activation, bypassing the need for upstream stimulation of adenylyl cyclase. Notably, this compound does not typically activate Exchange Protein directly Activated by cAMP (Epac), making it a useful instrument for dissecting PKA-specific signaling pathways.
Mechanism of Action
In its inactive state, PKA exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP analogs like this compound to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These freed catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses. The N6-phenyl substitution on this compound has been shown to confer potency in PKA activation.
Quantitative Data
Table 1: General Quantitative Parameters for N6-Substituted cAMPS Analogs
| Parameter | Value | Notes |
| Typical Effective Concentration Range (in cells) | 10 µM - 200 µM | This is a general starting range and should be optimized for each specific cell type and experiment through a dose-response curve. |
| PKA Isoform Selectivity | Potent activator of PKA-RIIβ | N6-substituted cAMP derivatives have been shown to be potent activators of the RIIβ isoform of PKA. |
| Resistance to Phosphodiesterases (PDEs) | High | The phosphorothioate modification significantly reduces hydrolysis by PDEs, leading to sustained PKA activation compared to native cAMP. |
Signaling Pathway
The canonical signaling pathway initiated by this compound involves the direct activation of PKA and the subsequent phosphorylation of its downstream targets.
Caption: PKA activation pathway by this compound.
Experimental Protocols
The following are detailed protocols for common applications of this compound in research.
Protocol 1: In Vitro PKA Activity Assay
This protocol outlines a method to determine the direct effect of this compound on PKA activity using a purified enzyme and a synthetic peptide substrate.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP or non-radioactive ATP with a suitable detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper (for radioactive assay)
-
Stop solution (e.g., 75 mM phosphoric acid for radioactive assay)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the stop solution to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine PKA activity.
-
Plot PKA activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
Protocol 2: PKA Activation in Cultured Cells and Western Blot Analysis of Substrate Phosphorylation
This protocol describes how to treat cultured cells with this compound and assess PKA activation by measuring the phosphorylation of a known downstream target, such as CREB at Serine 133.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Replace the medium with fresh medium containing the desired concentration of this compound (a good starting range for a dose-response is 10 µM, 50 µM, and 100 µM). Include an untreated (vehicle) control. Incubate for the desired time (e.g., 15-60 minutes).
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples, add Laemmli buffer, and boil.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing PKA activation in cells using this compound.
Application Notes: Sp-6-Phe-cAMPS as a Negative Control for Epac Signaling
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological processes. Its primary intracellular effectors are Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac). Distinguishing the specific contributions of these two pathways is crucial for understanding cAMP-mediated signaling. Sp-6-Phe-cAMPS is a site-selective cAMP analog that serves as a valuable tool for dissecting these pathways. It acts as a potent antagonist of Epac while having minimal to no effect on PKA activation, making it an effective negative control for Epac-mediated signaling events.
Mechanism of Action
This compound is a derivative of Sp-cAMPS, a known PKA activator. The addition of a phenyl group at the 6-position of the adenine (B156593) base sterically hinders its binding to the cAMP-binding domain of Epac, thereby preventing its activation. In contrast, this modification does not significantly impair its ability to bind to the regulatory subunits of PKA. However, it is noteworthy that at high concentrations, some PKA activation may be observed. Therefore, it is recommended to use this compound in conjunction with other specific Epac and PKA modulators to confirm pathway specificity.
Applications
-
Negative Control for Epac Activation: Use this compound to demonstrate that a biological response is independent of Epac activation. If a cAMP-mediated effect is still observed in the presence of this compound, it is likely mediated by PKA or another cAMP effector.
-
Dissecting cAMP Signaling Pathways: In combination with Epac-selective agonists (e.g., 8-pCPT-2'-O-Me-cAMP) and PKA-selective agonists (e.g., N6-Benzoyl-cAMP), this compound can help to elucidate the relative contributions of Epac and PKA to a specific cellular response.
-
Validation of Epac-Mediated Effects: To confirm that an effect is indeed mediated by Epac, pre-treatment with this compound should antagonize the response induced by a non-selective cAMP analog or an Epac-selective agonist.
Quantitative Data Summary
The following table summarizes the reported activation/inhibition data for this compound and related compounds on Epac1 and PKA.
| Compound | Target | Action | Reported Value (EC50/IC50) | Reference |
| This compound | Epac1 | Antagonist | IC50: ~30 µM | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | Agonist | EC50: ~2.2 µM | |
| Sp-cAMPS | PKA | Agonist | EC50: ~33 µM | |
| cAMP | Epac1 | Agonist | EC50: ~50 µM | |
| cAMP | PKA | Agonist | EC50: ~1-10 µM |
Experimental Protocols
Protocol 1: In Vitro FRET-Based Epac1 Activity Assay
This protocol describes how to use a FRET-based assay to measure the antagonistic effect of this compound on Epac1 activation.
Materials:
-
Purified Epac1 protein
-
FRET-based Epac sensor (e.g., CFP-Epac-YFP)
-
cAMP
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
Microplate reader with FRET capabilities
Procedure:
-
Prepare Reagents: Dissolve cAMP and this compound in assay buffer to create stock solutions. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well microplate, add the purified Epac1 FRET sensor to the assay buffer.
-
Antagonist Incubation: Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (assay buffer).
-
Agonist Addition: Add a fixed concentration of cAMP (typically at its EC50 value) to all wells except the negative control.
-
Measurement: Immediately measure the FRET signal (e.g., YFP/CFP emission ratio) using a microplate reader.
-
Data Analysis: Plot the FRET ratio against the concentration of this compound to determine the IC50 value.
Protocol 2: PKA Activity Assay
This protocol is to assess the effect of this compound on PKA activity.
Materials:
-
Cell lysate or purified PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
This compound
-
cAMP
-
ATP, [γ-32P]ATP
-
PKA assay buffer (e.g., 20 mM MOPS, pH 7.0, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound and cAMP in PKA assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified PKA, PKA substrate, and the desired concentration of this compound or cAMP. Include a control with no cAMP analog.
-
Initiate Reaction: Add ATP and a small amount of [γ-32P]ATP to each tube to start the kinase reaction. Incubate for 10-20 minutes at 30°C.
-
Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Compare the PKA activity in the presence of this compound to the basal and cAMP-stimulated levels.
Diagrams
Caption: cAMP signaling pathway showing activation of PKA and Epac, and inhibition of Epac by this compound.
Caption: Workflow for assessing Epac inhibition using this compound.
Caption: Logical diagram of controls to confirm Epac-mediated responses.
Application Notes and Protocols for Sp-6-Phe-cAMPS in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-6-Phe-cAMPS is a potent, membrane-permeable, and site-selective activator of cAMP-dependent protein kinase (PKA). A key advantage of this compound in neuroscience research is its selectivity for PKA over Exchange protein directly activated by cAMP (Epac), another major downstream effector of cAMP.[1] This selectivity allows for the specific investigation of PKA-dependent signaling pathways in complex neuronal processes. Unlike its parent compound, this compound does not activate Epac, making it an invaluable tool for dissecting the distinct roles of these two cAMP effectors in neuronal function.[1] Furthermore, as a member of the Sp-cAMPS family of analogs, it is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained PKA activation in experimental settings.[2][3]
These application notes provide an overview of the utility of this compound in neuroscience research, with a focus on synaptic plasticity, learning, and memory. Detailed protocols for its use in primary neuronal cultures and in behavioral studies are also presented.
Mechanism of Action
Cyclic AMP (cAMP) is a crucial second messenger in neurons, mediating a wide array of physiological responses.[4] this compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA. This binding induces a conformational change, leading to the dissociation and activation of the PKA catalytic subunits.[5] The active catalytic subunits can then phosphorylate a multitude of downstream protein targets, including transcription factors, ion channels, and synaptic proteins, thereby modulating neuronal function.[5]
The primary downstream signaling cascades initiated by this compound-mediated PKA activation include:
-
Phosphorylation of Transcription Factors: Activated PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression crucial for long-term processes like memory consolidation and neuronal survival.[5]
-
Modulation of Ion Channels: PKA directly phosphorylates various ion channels, thereby altering neuronal excitability and synaptic transmission.[5]
It is important to note that while this compound is highly selective for PKA, at very high concentrations, other Sp-cAMPS analogs have been shown to competitively inhibit some phosphodiesterase (PDE) isoforms.[3][5] This could lead to an increase in endogenous cAMP levels, which might confound results. Therefore, it is crucial to use the lowest effective concentration determined through dose-response studies.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in neurons.
Quantitative Data
The following table summarizes available quantitative data for this compound and related cAMP analogs. It is important to note that EC50 and Ki values can vary depending on the experimental system and conditions.
| Compound | Target | Action | EC50/Ki | Experimental System | Reference |
| 6-Phe-cAMP | PKA RIIβ | Agonist | 92 nM (EC50) | In vitro LiReC HT assay | [6] |
| Sp-cAMPS | PKA | Agonist | 4.5 µg (in vivo) | Mouse Hippocampus | [1] |
| Sp-cAMPS | PDE3A | Inhibitor | 47.6 µM (Ki) | In vitro | [3][5] |
| 6-Bnz-cAMP | PKA | Agonist | ~706 pM (EC50) | Rat Spinal Cord Slices | [4] |
| 8-Br-cAMP | PKA | Agonist | Biphasic EC50 | Rat Spinal Cord Slices | [4] |
Applications in Neuroscience Research
This compound is a valuable tool for investigating a range of neuronal processes where PKA signaling is implicated.
Synaptic Plasticity and Long-Term Potentiation (LTP)
LTP, a persistent strengthening of synapses, is a cellular correlate of learning and memory. The cAMP/PKA signaling pathway is known to be crucial for the late phase of LTP (L-LTP), which depends on gene expression and protein synthesis. This compound can be used to directly activate PKA and induce a long-lasting potentiation of synaptic transmission, mimicking L-LTP.
Learning and Memory
Studies have shown that direct activation of PKA in the hippocampus can enhance memory consolidation.[1] For instance, intra-hippocampal infusions of Sp-cAMPS have been demonstrated to enhance long-term memory in contextual fear conditioning paradigms.[1] this compound, with its high specificity for PKA, is an ideal tool to further probe the specific role of PKA in different phases of memory formation, including acquisition, consolidation, and retrieval.
Neuronal Differentiation and Survival
The cAMP/PKA pathway is also involved in regulating neuronal differentiation, neurite outgrowth, and neuronal survival. By using this compound, researchers can investigate the specific contribution of PKA to these developmental and neuroprotective processes.
Experimental Protocols
The following protocols provide a general framework for using this compound in neuroscience research. Researchers should optimize parameters such as concentrations and incubation times for their specific experimental model and research question.
Protocol 1: Treatment of Primary Neuronal Cultures
This protocol describes the application of this compound to primary neuronal cultures to study its effects on cellular processes such as protein phosphorylation, gene expression, or neuronal morphology.
Materials:
-
This compound
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)
-
Established primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Neuronal culture medium
-
Vehicle control (e.g., sterile water or buffer used to dissolve this compound)
-
(Optional) PKA inhibitor (e.g., Rp-cAMPS or H-89) for control experiments
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile, nuclease-free water or a suitable buffer.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed neuronal culture medium to the desired final working concentration. A starting concentration range of 10-100 µM is recommended for in vitro studies, but a dose-response curve should be performed to determine the optimal concentration for the specific cell type and experimental endpoint.[7]
-
Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to the culture medium.
-
(Optional) For control experiments, pre-incubate a set of cultures with a PKA inhibitor for 30-60 minutes before adding this compound.
-
Carefully remove the existing culture medium from the neurons and replace it with the medium containing this compound, vehicle, or inhibitor + this compound.
-
Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the downstream analysis (e.g., minutes for phosphorylation events, hours for gene expression changes).
-
-
Downstream Analysis:
-
Following incubation, proceed with the planned analysis, such as:
-
Western Blotting: To assess the phosphorylation of PKA substrates like CREB.
-
Immunocytochemistry: To visualize changes in neuronal morphology or protein localization.
-
qRT-PCR: To measure changes in gene expression.
-
Electrophysiology: To record changes in neuronal activity.
-
-
Protocol 2: In Vivo Intra-hippocampal Infusion for Memory Studies (Adapted from Sp-cAMPS protocol)
This protocol is adapted from studies using Sp-cAMPS to investigate its effects on memory consolidation in a fear conditioning paradigm.[1] It provides a framework for in vivo application of this compound.
Materials:
-
This compound
-
Sterile saline
-
Surgical equipment for stereotaxic surgery
-
Infusion pump and cannulae
-
Animal model (e.g., mice or rats)
-
Fear conditioning apparatus
Procedure:
-
Animal Surgery:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant bilateral guide cannulae aimed at the dorsal hippocampus.
-
Allow the animals to recover for at least one week before behavioral experiments.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration. Based on studies with Sp-cAMPS, a starting dose of around 4.5 µg per side could be tested.[1] A dose-response curve is recommended.
-
-
Behavioral Paradigm (Contextual Fear Conditioning):
-
Training: Place the animal in the conditioning chamber. After a brief exploration period, deliver a mild footshock.
-
Infusion: Immediately after training, infuse this compound or vehicle bilaterally into the dorsal hippocampus.
-
Testing: 24 hours later, return the animal to the same context and measure freezing behavior as an index of fear memory.
-
-
Data Analysis:
-
Compare the percentage of freezing time between the this compound-treated group and the vehicle control group. An increase in freezing in the treated group would suggest an enhancement of memory consolidation.
-
Experimental Workflow Diagrams
Caption: Workflow for this compound treatment of primary neurons.
Caption: Workflow for in vivo fear conditioning study with this compound.
Stability and Storage
Sp-cAMPS analogs, including this compound, are significantly more resistant to hydrolysis by PDEs compared to endogenous cAMP.[2][3] However, proper storage is crucial to maintain their stability.
-
Solid Form: Store the powder at -20°C in a tightly sealed container, protected from moisture and light.[2]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]
Conclusion
This compound is a powerful and selective pharmacological tool for elucidating the role of PKA-dependent signaling in the nervous system. Its membrane permeability and resistance to degradation make it suitable for a wide range of in vitro and in vivo applications. By following the provided guidelines and protocols, researchers can effectively utilize this compound to advance our understanding of the molecular mechanisms underlying neuronal function, plasticity, and behavior.
References
- 1. Exchange protein activated by cAMP enhances long-term memory formation independent of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Endothelial Permeability with Sp-6-Phe-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial permeability is a critical regulator of vascular homeostasis. Its dysregulation is a hallmark of various pathological conditions, including inflammation, sepsis, and tumor metastasis. The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a key modulator of endothelial barrier function. Elevation of intracellular cAMP levels generally leads to an enhancement of the endothelial barrier, reducing permeability.[1][2]
Sp-6-Phe-cAMPS is a cell-permeable and phosphodiesterase-resistant cAMP analog that selectively activates cAMP-dependent protein kinase (PKA).[3] This makes it a valuable tool for dissecting the specific role of the PKA branch of the cAMP signaling pathway in the regulation of endothelial permeability, independent of the parallel Epac1 (Exchange protein directly activated by cAMP 1) pathway.[1] By activating PKA, this compound triggers a signaling cascade that strengthens cell-cell junctions and stabilizes the actin cytoskeleton, leading to decreased endothelial permeability.[1]
These application notes provide detailed protocols for utilizing this compound to study its effects on endothelial permeability using two standard in vitro methods: Transendothelial Electrical Resistance (TEER) and Fluorescent Tracer Flux Assays.
Signaling Pathway of this compound in Endothelial Cells
This compound enhances endothelial barrier function primarily through the activation of PKA. This initiates a cascade of events that ultimately leads to the strengthening of adherens junctions and stabilization of the cortical actin cytoskeleton.
Data Presentation
| Parameter | Assay Type | Cell Type | Treatment | Concentration | Duration | Observed Effect | Reference |
| Barrier Function | TEER | Human Dermal Microvascular Endothelial Cells (HDMECs) | Forskolin/Rolipram | 10 µM / 10 µM | 60 min | ~55% increase in TEER | |
| Barrier Function | TEER | Human Dermal Microvascular Endothelial Cells (HDMECs) | O-Me-cAMP (Epac activator) | 100 µM | 60 min | ~23% increase in TEER | |
| Permeability | Albumin Flux | Coronary Endothelial Cells (CECs) | Sp-cAMPS | 200 µM | 10 min | Qualitative decrease in permeability | |
| Permeability | FITC-Dextran Flux | Human Umbilical Vein Endothelial Cells (HUVECs) | General Sp-cAMPS | 50-200 µM | 30 min pre-incubation | Expected decrease in tracer flux |
Experimental Protocols
Two common methods for assessing endothelial permeability in vitro are Transendothelial Electrical Resistance (TEER) and Fluorescent Tracer Flux Assays.
Transendothelial Electrical Resistance (TEER) Assay
TEER measurement is a non-invasive method to quantify the integrity of endothelial cell monolayers by measuring the electrical resistance across the barrier. An increase in TEER is indicative of enhanced barrier function.
Detailed Methodology:
-
Cell Seeding:
-
Coat Transwell® inserts (e.g., 0.4 µm pore size) with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the inserts at a density of approximately 1 x 10^5 cells/cm².
-
Culture the cells in complete growth medium until a confluent monolayer is formed, which typically takes 2-4 days.
-
-
TEER Measurement:
-
Monitor the formation of the monolayer by measuring TEER daily using a volt-ohm meter (e.g., EVOM2™).
-
TEER values will plateau when the monolayer is fully confluent.
-
To calculate the net resistance of the monolayer, subtract the resistance of a blank insert (coated, without cells) from the measured resistance. Multiply this value by the surface area of the insert to express TEER in Ω x cm².
-
-
Treatment with this compound:
-
Once a stable TEER is achieved, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control. Commonly used concentrations of Sp-cAMPs range from 50 µM to 200 µM.
-
-
Data Acquisition and Analysis:
-
Measure TEER at various time points after treatment (e.g., 0, 15, 30, 60, 120 minutes) to assess the acute effects. For studies on prolonged exposure, measurements can be taken over several hours.
-
Plot the TEER values over time for both the this compound-treated and vehicle control groups for comparison.
-
Fluorescent Tracer Flux Assay
This assay directly measures the permeability of the endothelial monolayer to molecules of different sizes by quantifying the passage of fluorescently labeled tracers from the upper to the lower chamber of a Transwell® system. A decrease in the flux of the tracer indicates enhanced barrier function.
Detailed Methodology:
-
Cell Culture:
-
Prepare endothelial cell monolayers on Transwell® inserts as described in the TEER protocol.
-
-
Treatment:
-
Pre-treat the confluent monolayers with the desired concentration of this compound or a vehicle control for a specified duration. A 30-minute pre-incubation is common for assessing acute effects.
-
-
Tracer Application:
-
After pre-treatment, add a fluorescently labeled tracer to the upper (apical) chamber. Commonly used tracers include FITC-dextrans of various molecular weights (e.g., 40 kDa, 70 kDa) or FITC-albumin. A typical concentration for FITC-dextran is 1 mg/ml.
-
-
Sampling and Measurement:
-
At specific time points (e.g., 15, 30, 45, 60 minutes), collect samples from the lower (basolateral) chamber.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the fluorescent tracer to determine the concentration in the collected samples.
-
Calculate the amount of tracer that has fluxed across the monolayer over time and compare the results between the this compound-treated and control groups.
-
Conclusion
This compound serves as a potent tool for investigating the PKA-mediated signaling pathways that govern endothelial barrier function. The protocols outlined in this document provide a robust framework for researchers to quantitatively assess the effects of PKA activation on endothelial permeability. By employing both TEER and fluorescent tracer flux assays, investigators can gain a comprehensive understanding of how this compound and the PKA pathway contribute to the maintenance of vascular integrity. Careful optimization of experimental parameters such as cell type, compound concentration, and treatment duration is essential for obtaining reproducible and meaningful results.
References
- 1. Ultrastructural Analysis Reveals cAMP-Dependent Enhancement of Microvascular Endothelial Barrier Functions via Rac1-Mediated Reorganization of Intercellular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged activation of cAMP signaling leads to endothelial barrier disruption via transcriptional repression of RRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging themes of cAMP regulation of the pulmonary endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-6-Phe-cAMPS in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger that orchestrates a wide array of fundamental processes in neurons, including differentiation, survival, neurite guidance, and synaptic plasticity.[1] The cell-permeant Sp-isomer of 6-Phenyl-cAMPS (Sp-6-Phe-cAMPS) is a potent and site-selective activator of cAMP-dependent Protein Kinase A (PKA).[2] A key advantage of this compound is its resistance to degradation by phosphodiesterases (PDEs), which ensures a sustained activation of the PKA pathway.[1] Furthermore, this compound does not activate Exchange Protein directly Activated by cAMP (Epac), making it an invaluable tool for dissecting PKA-specific signaling cascades in neuronal research.[2]
These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal culture experiments, complete with detailed protocols and quantitative data to facilitate experimental design and execution.
Signaling Pathway
This compound directly activates PKA, a key downstream effector of the cAMP signaling pathway. Upon activation by various neurotransmitters or sensory stimuli, G-protein coupled receptors (GPCRs) stimulate adenylyl cyclase to synthesize cAMP from ATP. cAMP then binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of target proteins, including ion channels and transcription factors like CREB (cAMP response element-binding protein), thereby modulating diverse neuronal functions.[1]
Data Presentation
The following tables summarize suggested concentration ranges and incubation times for this compound in primary neuronal culture experiments based on data for the broader class of Sp-cAMP analogs. Note: Optimal conditions should be determined empirically for each specific neuronal cell type and experimental endpoint.
Table 1: Recommended Concentration Ranges of this compound for Various Applications
| Application | Cell Type | Recommended Concentration (µM) | Reference / Rationale |
| Neuronal Survival | Sympathetic & Sensory Neurons | 10 - 100 | Based on the effective range for other Sp-cAMP analogs in promoting survival. |
| Neurite Outgrowth | Hippocampal & Cortical Neurons | 25 - 100 | Inferred from studies using Sp-cAMPS to potentiate NGF-induced neurite outgrowth. |
| Neuronal Differentiation | Hippocampal Progenitor Cells | 50 - 500 | Extrapolated from data on dbcAMP, another stable cAMP analog. |
| Modulation of Synaptic Activity | Medullary Neurons (in vivo) | Intracellular injection | Sp-cAMPS increased excitatory postsynaptic potentials and currents. Direct concentration in culture may vary. |
Table 2: Recommended Incubation Times for this compound
| Experimental Endpoint | Recommended Incubation Time | Reference / Rationale |
| PKA Activation (e.g., CREB phosphorylation) | 15 min - 4 hours | Short incubation is sufficient to observe activation of downstream signaling. |
| Neurite Outgrowth Analysis | 24 - 72 hours | Allows for morphological changes to become apparent. |
| Neuronal Survival Assay | 48 - 96 hours | Sufficient time to observe differences in cell viability. |
| Gene Expression Analysis | 6 - 24 hours | Time-dependent expression changes can be captured within this window. |
| Electrophysiological Recording | Acute application (minutes) | Effects on ion channel activity and synaptic transmission can be observed rapidly. |
Experimental Protocols
The following are detailed protocols for the use of this compound in primary neuronal cultures.
Protocol 1: Preparation of Primary Neuronal Cultures (Rat Hippocampus/Cortex)
This protocol provides a general procedure for isolating and culturing primary neurons from embryonic day 18 (E18) rats.
Materials:
-
Timed-pregnant E18 rat
-
Ice-cold dissection medium (e.g., Hibernate®-E)
-
Papain and DNase I
-
Neurobasal® Medium with B27® Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL) coated culture vessels
-
Sterile dissection tools
-
Centrifuge
-
Hemocytometer and Trypan Blue
Procedure:
-
Coating of Culture Vessels: Coat culture plates or coverslips with PDL or PLL solution (e.g., 50 µg/mL in sterile water) overnight at 37°C or for 1 hour at room temperature. Aspirate the coating solution and wash three times with sterile water. Allow the vessels to dry completely in a laminar flow hood.
-
Dissection & Dissociation: Humanely euthanize the timed-pregnant rat and harvest the embryos into ice-cold dissection medium. Under a dissecting microscope, isolate the cortices and/or hippocampi. Mince the tissue and transfer to a tube containing a papain/DNase I solution. Incubate at 37°C for 15-30 minutes with gentle agitation.
-
Cell Plating: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Plate the cells onto the pre-coated culture vessels at the desired density (e.g., 1.5 x 10⁵ cells/cm²) in pre-warmed Neurobasal® complete medium.
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a half-medium change every 2-3 days. Cultures are typically ready for experimental use after 5-7 days in vitro (DIV).
References
Illuminating PKA Signaling: Application Notes for Live-Cell Imaging with Sp-6-Phe-cAMPS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Sp-6-Phe-cAMPS, a potent and membrane-permeable Protein Kinase A (PKA) activator, in conjunction with genetically encoded biosensors for real-time, live-cell imaging of PKA activity. This methodology allows for the precise spatial and temporal resolution of PKA signaling, a critical pathway in numerous cellular processes.
Introduction
Protein Kinase A is a key enzyme in the cyclic AMP (cAMP) signaling cascade, regulating a vast array of cellular functions including metabolism, gene transcription, and cell cycle progression. Dysregulation of the PKA pathway is implicated in numerous diseases, making it a critical target for drug discovery. This compound is a site-selective cAMP analog that specifically activates PKA without significantly affecting other cAMP-binding proteins like Exchange Protein directly Activated by cAMP (Epac). Its resistance to phosphodiesterases (PDEs) ensures sustained PKA activation, providing a robust tool for studying PKA-downstream signaling events in living cells. When combined with FRET (Förster Resonance Energy Transfer) or other fluorescent biosensors, such as the A-Kinase Activity Reporter (AKAR), researchers can directly visualize the dynamics of PKA activity in response to specific stimuli.
Principle of the Assay
The live-cell imaging assay for PKA activity relies on two key components: the PKA activator, this compound, and a genetically encoded PKA biosensor. The most common biosensors, like AKAR, are FRET-based. They consist of a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) linked by a PKA-specific substrate and a phospho-amino acid binding domain. In the basal state, the biosensor exists in a conformation that allows for FRET to occur upon excitation of the donor. When PKA is activated by this compound, it phosphorylates the substrate within the biosensor. This phosphorylation event induces a conformational change in the biosensor that alters the distance or orientation between the donor and acceptor fluorophores, leading to a change in FRET efficiency. This change, typically a ratiometric change in the emission of the two fluorophores, is then captured by fluorescence microscopy, providing a real-time readout of PKA activity.
Quantitative Data Presentation
The following table summarizes the key characteristics of Sp-cAMPS analogs and typical responses observed with PKA biosensors. Direct quantitative data for this compound with FRET biosensors is limited in publicly available literature; therefore, data from closely related analogs and common PKA activators are provided for guidance.
| Parameter | Value/Range | Notes |
| Sp-cAMPS Analogs | ||
| Sp-5,6-DCl-cBIMPS EC₅₀ | ~10-100 µM | Effective concentration for PKA activation in intact cells. The optimal concentration is cell-type dependent and should be determined empirically. |
| 6-Phe-cAMP effective concentration | 100-200 µM | Shown to increase secretion in pituitary cells, a PKA-dependent process.[1] |
| PKA Biosensor Response | ||
| AKAR FRET ratio change | 15-40% increase | Upon stimulation with PKA activators like Forskolin/IBMX. The magnitude of change is dependent on the specific AKAR variant and cellular context. |
| ExRai-AKAR2 Excitation ratio change | Up to 10-fold increase | A highly sensitive biosensor that shows a large dynamic range in response to PKA activation.[2] |
| Time to half-maximal activation (t₁/₂) | 1-5 minutes | Following stimulation with a saturating concentration of a PKA activator. |
Signaling Pathway and Experimental Workflow
PKA Activation and Biosensor Signaling Pathway
Caption: PKA activation by this compound and subsequent biosensor phosphorylation.
Experimental Workflow for Live-Cell Imaging of PKA Activity
References
Sp-6-Phe-cAMPS: A Potent Tool for Investigating CREB Phosphorylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sp-6-Phe-cAMPS is a powerful cell-permeable cyclic adenosine (B11128) monophosphate (cAMP) analog used to specifically activate cAMP-dependent protein kinase (PKA). Its unique properties, including resistance to phosphodiesterases (PDEs) and its inability to activate Exchange Protein directly Activated by cAMP (Epac), make it an invaluable tool for dissecting the PKA-mediated signaling pathways, particularly the phosphorylation of the cAMP response element-binding protein (CREB). This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in utilizing this compound for studying CREB phosphorylation.
Mechanism of Action
This compound acts as a potent and selective activator of PKA.[1] Unlike the endogenous second messenger cAMP, which is rapidly degraded by PDEs, this compound is resistant to hydrolysis, leading to sustained PKA activation.[2][3] PKA is a key kinase that, upon activation, phosphorylates CREB at the Serine-133 residue.[4][5] This phosphorylation event is a critical step in the activation of CREB, enabling it to recruit transcriptional coactivators and initiate the transcription of target genes involved in a multitude of cellular processes, including neuronal plasticity, survival, and metabolism.[6][7][8] this compound is particularly useful for distinguishing PKA-dependent signaling from that mediated by Epac, another cAMP effector protein, as it does not activate Epac.[1]
Signaling Pathway
The signaling cascade initiated by this compound leading to CREB phosphorylation is a well-defined pathway. By bypassing the need for upstream signaling events that typically generate intracellular cAMP (e.g., G-protein coupled receptor activation), this compound directly activates PKA, which in turn phosphorylates CREB.
Quantitative Data
The following table summarizes the effective concentrations of this compound and other relevant compounds for PKA activation and subsequent CREB phosphorylation, as derived from various studies. It is important to note that optimal concentrations may vary depending on the cell type and experimental conditions.
| Compound | Application | Effective Concentration | Reference |
| Sp-cAMPS | Maximal PKA activation | 10-100 µM | [2] |
| Sp-8-Br-cAMPS-AM | Induction of cellular cAMP accumulation | 10 µM | [9] |
| Forskolin | Induction of pCREB | 5 µM | [10] |
| Glutamate | Induction of pCREB in neurons | 20-100 µM | [11] |
Experimental Protocols
This section provides detailed protocols for studying CREB phosphorylation using this compound, with a focus on Western blotting as the detection method.
Experimental Workflow
The general workflow for a typical experiment involves cell culture, treatment with this compound, cell lysis, protein quantification, and analysis of CREB phosphorylation by Western blotting.
Detailed Protocol: Western Blotting for Phospho-CREB (pCREB)
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Treat the cells with a range of this compound concentrations (e.g., 10-100 µM) for a specified time (e.g., 15-30 minutes).[3] Include a vehicle-only control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of CREB.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[3]
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133) overnight at 4°C with gentle agitation.[2] A typical dilution for a rabbit monoclonal antibody is 1:1000.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[2][3]
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.[2]
-
Quantify the band intensities using densitometry software. The level of CREB phosphorylation is typically expressed as the ratio of pCREB to total CREB.[13]
Conclusion
This compound is a highly effective and specific tool for activating PKA and studying its downstream targets, such as CREB. The provided protocols and data offer a framework for researchers to design and execute experiments aimed at elucidating the role of PKA-mediated CREB phosphorylation in various biological processes. Careful optimization of experimental conditions, particularly the concentration of this compound and treatment duration, is crucial for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP response element binding protein (CREB) activates transcription via two distinct genetic elements of the human glucose-6-phosphatase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of basal and kinase-inducible transcription activation by CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]
- 8. The Pleiotropic Face of CREB Family Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Synaptic Plasticity with Sp-6-Phe-cAMPS
Abstract
This document provides detailed application notes and experimental protocols for utilizing Sp-6-Phe-cAMPS, a potent and selective activator of cAMP-dependent Protein Kinase (PKA), in the study of synaptic plasticity. This compound is a valuable tool for researchers, scientists, and drug development professionals due to its membrane permeability, resistance to phosphodiesterases (PDEs), and crucial selectivity for PKA over Exchange Protein directly Activated by cAMP (Epac)[1][2][3]. These characteristics allow for the precise dissection of PKA-dependent signaling pathways in neuronal function. This guide covers the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Introduction to this compound
Cyclic AMP (cAMP) is a fundamental second messenger that orchestrates a multitude of cellular processes by activating several downstream effectors, primarily PKA and Epac[3][4]. Distinguishing the specific contributions of these pathways is a common experimental challenge. This compound (Adenosine-3',5'-cyclic monophosphorothioate, S-p-6-Phenyl-isomer) is a cAMP analog designed to specifically address this challenge.
Mechanism of Action: this compound acts as a potent PKA agonist. Its phosphorothioate (B77711) modification at the axial position mimics the binding of cAMP to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the PKA catalytic subunits. These active subunits can then phosphorylate a wide array of downstream protein targets on serine and threonine residues, influencing processes critical for synaptic plasticity, such as gene transcription and ion channel modulation.
A key advantage of this compound is its resistance to hydrolysis by PDEs, the enzymes that normally degrade cAMP. This resistance ensures a more stable and sustained activation of PKA compared to transient activation by endogenous cAMP, which is highly beneficial for experimental reproducibility. Most importantly, this compound does not activate Epac, making it an ideal tool for isolating and studying PKA-specific effects and as a negative control for Epac-mediated signaling.
Signaling Pathways
To understand the utility of this compound, it is essential to visualize its place within the broader cAMP signaling network.
Quantitative Data
The following table summarizes key quantitative parameters for this compound based on available literature. Researchers are encouraged to determine optimal concentrations empirically for their specific experimental system.
| Parameter | Value / Range | Cell System / Context | Notes | Source |
| Typical Working Concentration | 10 - 200 µM | General Cell Culture | Dose-response experiments are recommended to determine the optimal concentration. | |
| Cytotoxicity Threshold | > 100 µM | General Cell Culture | Cytotoxicity can be cell-type dependent. Viability assays are advised at high concentrations or with prolonged exposure. | |
| In Vivo Dosage (Mice) | 0.2 mg/kg (and higher) | Memory Retrieval Studies | Higher doses were noted to affect memory retrieval when administered 30 minutes before testing. | |
| PKA Activation | Potent Agonist | In vitro and In vivo | Specifically activates PKA by binding to its regulatory subunits. | |
| Epac Activation | No significant activation | In vitro | Can be used as a negative control to study Epac-independent signaling. | |
| PDE Resistance | High | In vitro | The phosphorothioate modification protects it from degradation by most phosphodiesterases, ensuring sustained action. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound, sodium salt (powder)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the required mass of this compound powder to achieve a desired stock concentration (e.g., 10 mM). The molecular weight of the sodium salt is typically provided by the manufacturer.
-
Reconstitution: Under sterile conditions, add the appropriate volume of sterile water or PBS to the vial containing the powder to achieve the desired stock concentration.
-
Dissolution: Vortex briefly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage. Degraded solutions can be a source of experimental variability.
Protocol 2: General Protocol for Treatment of Neuronal Cultures
Materials:
-
Mature neuronal cultures (e.g., primary hippocampal neurons)
-
Pre-warmed, conditioned neuronal culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (sterile water or PBS, matching the stock solution solvent)
-
(Optional) Rp-cAMPS stock solution (a PKA antagonist, for control experiments)
Procedure:
-
Preparation of Treatment Media:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed, conditioned neuronal culture medium to the desired final working concentration (e.g., 50 µM). Prepare enough volume for all experimental wells.
-
Prepare control media: a vehicle control containing the same concentration of the solvent used for the stock solution, and optionally, a medium containing a PKA inhibitor like Rp-cAMPS.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the neuronal cultures.
-
Gently add the prepared treatment or control media to the respective wells/dishes.
-
Incubate the cells for the desired duration (e.g., 30 minutes to several hours) in a controlled environment (37°C, 5% CO₂). The optimal time should be determined via a time-course experiment.
-
-
Downstream Analysis: Following incubation, proceed with the desired analysis, such as cell lysis for Western blotting (Protocol 3), electrophysiology, or immunocytochemistry.
Protocol 3: Validation of PKA Activation via Western Blot for Phospho-CREB
This protocol validates that this compound treatment leads to the activation of PKA by detecting the phosphorylation of a known downstream target, CREB (cAMP Response Element-Binding Protein), at Serine 133.
Materials:
-
Treated cell cultures (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Phospho-CREB (Ser133), Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total CREB or a loading control like β-actin or GAPDH.
Protocol 4: Assessing Cytotoxicity using an MTT Assay
This protocol is recommended when using high concentrations of this compound or for long exposure times to ensure that observed effects are not due to cytotoxicity.
Materials:
-
Cells plated in a 96-well plate
-
This compound treatment media at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 10 µM to 500 µM) and a vehicle control. Include a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup.
References
Application Notes and Protocols for Sp-6-Phe-cAMPS in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-6-Phe-cAMPS is a potent, site-selective, and membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It functions as a specific activator of cAMP-dependent protein kinase (PKA), a key enzyme in various cellular signaling pathways. Notably, this compound does not activate Exchange Protein Directly Activated by cAMP (Epac), making it an invaluable tool for dissecting PKA-specific downstream effects in cancer cell biology. The role of the cAMP-PKA signaling pathway in cancer is complex, exhibiting both tumor-suppressive and oncogenic functions depending on the cellular context and cancer type. These application notes provide an overview of the utility of this compound in cancer cell line studies and detailed protocols for its application.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing this compound to investigate its effects on cancer cell lines.
Table 1: Effect of this compound on Apoptosis in a Representative Cancer Cell Line
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 50 | 82.1 ± 3.5 | 10.3 ± 1.5 | 7.6 ± 1.2 |
| 100 | 65.7 ± 4.2 | 22.8 ± 2.9 | 11.5 ± 2.1 |
| 200 | 48.3 ± 5.1 | 35.1 ± 3.8 | 16.6 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments. The specific cancer cell line and duration of treatment should be optimized for each experimental system.
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| 50 | 68.2 ± 4.1 | 20.5 ± 2.1 | 11.3 ± 1.5 |
| 100 | 75.9 ± 4.8 | 15.3 ± 1.8 | 8.8 ± 1.2 |
| 200 | 82.1 ± 5.5 | 10.2 ± 1.4 | 7.7 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments. The specific cancer cell line and duration of treatment should be optimized for each experimental system.
Note on IC50 Values: The half-maximal inhibitory concentration (IC50) for this compound is highly dependent on the specific cancer cell line and experimental conditions. It is crucial to perform a dose-response curve and determine the IC50 value empirically for each cell line of interest.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution, e.g., 10 mM in sterile water or DMSO)
-
Vehicle control (sterile water or DMSO)
-
Cell culture plates or flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in 6-well plates or other appropriate culture vessels at a density that allows them to reach 50-70% confluency at the time of treatment.
-
Suspension cells: Seed cells at a density of 0.5-1 x 10^6 cells/mL.
-
-
Cell Culture: Incubate cells for 24 hours to allow for attachment (for adherent cells) and to ensure they are in the logarithmic growth phase.
-
Preparation of Treatment Solutions: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent used for the stock solution.
-
Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
For suspension cells, add the concentrated this compound solution directly to the culture flasks to reach the final desired concentrations.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal incubation time will vary depending on the cell line and the endpoint being measured.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and neutralize the trypsin with complete medium.
-
Suspension cells: Collect the cells directly from the culture flasks.
-
Collect the supernatant from both adherent and suspension cultures to include any floating apoptotic cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Treated and control cells (from Protocol 1)
-
Cold PBS
-
Ice-cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 2, steps 1 and 2.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis for Phospho-CREB
Materials:
-
Treated and control cells (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CREB Ser133 and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sp-6-Phe-cAMPS Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sp-6-Phe-cAMPS, a potent and membrane-permeable activator of cAMP-dependent protein kinase (PKA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, 6-Phenyl-, Sp-isomer) is a site-selective and membrane-permeable analog of cyclic AMP (cAMP). Its primary on-target effect is the potent activation of cAMP-dependent Protein Kinase A (PKA). Unlike endogenous cAMP, this compound is resistant to hydrolysis by phosphodiesterases (PDEs), leading to a more sustained activation of PKA.[1] It is a valuable tool for studying the downstream effects of PKA activation in isolation from upstream signaling events. Notably, this compound does not activate Exchange Protein directly Activated by cAMP (Epac), making it a useful negative control for distinguishing PKA- and Epac-mediated pathways.[2]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A typical starting concentration range for this compound in cell culture experiments is between 10 µM and 100 µM.[3] However, the optimal concentration is highly dependent on the cell type, experimental context, and the specific downstream endpoint being measured. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: What are the potential off-target effects of this compound?
While this compound is a selective PKA activator, high concentrations may lead to off-target effects. These can include the inhibition of certain phosphodiesterases (PDEs) and, at very high concentrations, potential modulation of intracellular calcium levels. It is important to perform thorough dose-response experiments to identify a concentration that elicits the desired on-target effect without significant off-target activity.
Q4: How can I measure the on-target effect (PKA activation) of this compound?
PKA activation can be assessed through several methods:
-
PKA Kinase Activity Assays: These are often available as kits and measure the phosphorylation of a specific PKA substrate.[4]
-
Western Blotting: This technique can be used to detect the phosphorylation of known PKA substrates, a common example being the phosphorylation of CREB (cAMP Response Element-Binding protein) at the Serine-133 residue.[4]
-
FRET-based biosensors: Genetically encoded biosensors like AKAR can be used for real-time monitoring of PKA activity in living cells.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a powder. For stock solutions, dissolve it in a suitable solvent such as sterile water or DMSO. It is recommended to create aliquots of the stock solution to avoid multiple freeze-thaw cycles. Store the stock solution at -20°C or lower, protected from light and moisture. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound can vary significantly between different cell types. The following table summarizes empirically determined concentration ranges from various studies to serve as a starting point for your experiments.
| Cell Type | Application | Recommended Concentration Range | Reference |
| Primary Neurons | Induction of substance P release | ~706 pM (EC₅₀) for 6-Bnz-cAMP | |
| General treatment | 10 - 100 mM (stock solution) | ||
| Cardiomyocytes | PKA Activation | Starting point based on other Sp-cAMP analogs | |
| Cancer Cell Lines | General Treatment | 10 - 100 µM | |
| In Vitro PKA Assay | Dose-response curve | 0.1 µM to 100 µM |
Note: The provided concentrations are intended as a guide. It is imperative to perform a dose-response experiment for each new cell line and experimental setup.
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal Concentration
This protocol outlines a general procedure to determine the optimal working concentration of this compound for a specific cell-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents for measuring the downstream endpoint (e.g., antibodies for Western blot, kinase activity assay kit)
Procedure:
-
Cell Seeding: Plate your cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve a range of final concentrations. A good starting range is 10 µM, 50 µM, 100 µM, and 250 µM. Also, prepare a vehicle-only control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should also be determined empirically.
-
Downstream Analysis: Following incubation, proceed with your chosen downstream analysis to measure the effect of this compound on your target of interest (e.g., PKA activity, CREB phosphorylation).
-
Data Analysis: Plot the measured response against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Protocol 2: Western Blot for Phospho-CREB (Ser133)
This protocol describes the detection of phosphorylated CREB as a downstream indicator of PKA activation by this compound.
Materials:
-
Treated cell lysates (from Protocol 1)
-
Lysis buffer
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-CREB (Ser133) and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular response | Insufficient intracellular concentration: The compound may not be reaching a high enough concentration inside the cell. | Increase the concentration of this compound. Consider using a more lipophilic analog if available. |
| Active Efflux: Some cells, particularly primary and stem cells, express efflux pumps that can remove the compound. | Co-incubate with a broad-spectrum efflux pump inhibitor, but be aware of potential off-target effects of the inhibitor itself. | |
| Compound Degradation: Although stable, this compound can degrade over long incubation times. | Prepare fresh dilutions for each experiment. Minimize the incubation time if possible. | |
| Downstream Pathway Issues: The signaling pathway downstream of PKA may be compromised in your cell model. | Ensure the downstream components of the pathway are functional using other stimuli or positive controls. | |
| High background or non-specific effects | Concentration is too high: Excessive PKA activation or off-target effects can lead to non-specific responses. | Perform a careful dose-response curve to find the lowest effective concentration. |
| Solvent effects: The solvent (e.g., DMSO) may be causing cellular stress or other non-specific effects. | Run a vehicle control with the same final concentration of the solvent alone. Ensure the final solvent concentration is low (typically <0.1%). | |
| Compound degradation or impurities: Impurities in the compound or degradation products could cause non-specific effects. | Verify the purity of your this compound. Consider purchasing a fresh batch from a reputable supplier. | |
| Inconsistent results | Variable cell conditions: Differences in cell passage number, seeding density, or growth conditions can lead to variability. | Standardize your cell culture protocols. Use cells within a consistent passage number range. |
| Inaccurate dilutions: Errors in preparing dilutions can lead to inconsistent concentrations. | Use calibrated pipettes and ensure thorough mixing when preparing solutions. | |
| Assay timing: The kinetics of PKA activation and downstream events can vary. | Perform a time-course experiment to determine the optimal incubation time for your specific assay. |
Mandatory Visualizations
Caption: Signaling pathway of this compound activating PKA.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical workflow for troubleshooting a lack of response.
References
Sp-6-Phe-cAMPS solubility and stability in media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Sp-6-Phe-cAMPS. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent, site-selective, and membrane-permeable activator of cAMP-dependent protein kinase (PKA).[1][2] A key feature of this compound is that it does not activate Epac (Exchange factors directly activated by cAMP), making it a valuable tool for specifically studying PKA-mediated signaling pathways without cross-reactivity with Epac signaling.[1][2] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a more stable and sustained activation of PKA in experimental settings.[3] It is often used in studies of neurodegenerative diseases.
Q2: What are the recommended solvents for dissolving this compound?
The salt forms of Sp-cAMPS analogs, such as the sodium or triethylammonium (B8662869) salt, are generally recommended due to their higher aqueous solubility. For most cell-based assays, sterile, nuclease-free water is the preferred solvent for creating high-concentration stock solutions. If solubility issues arise, dissolving the compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) first, followed by dilution with an aqueous buffer, is a common practice. It is critical to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
To ensure the long-term stability and integrity of this compound, adhere to the following storage recommendations:
| Form | Storage Temperature | Duration | Key Considerations |
| Powder (Lyophilized) | -20°C | Years | Store in a tightly sealed container, protected from moisture and light. |
| Stock Solution in Aqueous Buffer | -20°C or -80°C | Up to 1 month at -20°C, Up to 6 months at -80°C | Prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Store in sealed, light-protected vials. |
| Stock Solution in DMSO | -20°C or -80°C | Up to 1 month at -20°C, Up to 6 months at -80°C | Prepare single-use aliquots. Store in sealed, light-protected vials. |
Q4: Can I autoclave my buffer solution after adding this compound?
No, it is not advisable to autoclave solutions containing this compound. The high temperatures involved in autoclaving can lead to the degradation of the compound. It is recommended to prepare the stock solution using sterile, nuclease-free water and then perform sterile filtration using a 0.22 µm filter if necessary for cell culture applications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve. | Insufficient Mixing: The compound has not been adequately agitated. Buffer Composition: Components in a complex buffer may hinder solubility. Incorrect Solvent: The chosen solvent may not be optimal. | Enhance Mixing: Vortex the solution thoroughly. Gentle warming to room temperature or brief sonication can also aid dissolution. Simplify the Buffer: First, attempt to dissolve the compound in sterile water before moving to a more complex medium. Use a Co-Solvent: Dissolve first in a small volume of DMSO, then dilute with your experimental buffer. |
| Precipitate forms in the stock solution over time. | Improper Storage: Storing the solution at an incorrect temperature. Bacterial Contamination: Microbial growth can alter the solution's properties. Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation and precipitation. | Verify Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C in aliquots. Sterile Technique: Use sterile, nuclease-free water and filter-sterilize the stock solution. Aliquot Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles. |
| Inconsistent experimental results. | Degraded Stock Solution: The compound may have degraded due to improper storage or handling. Inaccurate Pipetting: Errors in dilution can lead to variability. Cell Health: The condition of the cells can impact their response. | Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment. Calibrate Pipettes: Ensure pipettes are properly calibrated for accurate measurements. Monitor Cell Viability: Regularly check cell health and ensure they are in the logarithmic growth phase. |
| Cloudiness or precipitation upon dilution in media. | Low Solubility in Media: The final concentration in the experimental media may exceed the solubility limit. Buffer Incompatibility: Components in the cell culture medium may react with this compound. | Test Solubility: Before a large-scale experiment, test the solubility of this compound in your specific experimental buffer at the desired final concentration. Adjust pH: Ensure the pH of your final working solution is within a neutral range (pH 7.2-7.4), as pH can influence solubility. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 4.55 mg of this compound (Molecular Weight: 455.37 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired concentration.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be applied to aid dissolution.
-
Sterilization (for cell culture): If the stock solution will be used in cell culture, it is recommended to filter it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Caption: Workflow for preparing this compound stock solution.
Protocol 2: PKA Activation Assay in Cultured Cells
This protocol provides a general workflow for assessing PKA activation by measuring the phosphorylation of a downstream target, such as CREB (cAMP response element-binding protein), via Western blotting.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound working solution (diluted from stock in serum-free medium)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CREB and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and grow to 70-80% confluency.
-
Cell Treatment: Remove the culture medium and replace it with the this compound working solution or a vehicle control. Incubate for the desired time at 37°C.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to the cells, collect the cell lysates, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody (e.g., anti-phospho-CREB).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate substrate.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., anti-total-CREB or β-actin).
-
Caption: Simplified signaling pathway of PKA activation by this compound.
References
Technical Support Center: Sp-6-Phe-cAMPS Delivery in Difficult-to-Transfect Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when delivering Sp-6-Phe-cAMPS into difficult-to-transfect cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary function is to act as a potent and selective activator of cAMP-dependent protein kinase (PKA).[1][2] Unlike native cAMP, it is designed to be more resistant to degradation by phosphodiesterases (PDEs), ensuring a more stable and sustained activation of the PKA signaling pathway for experimental studies.[2][3] It is often used to investigate the downstream effects of PKA activation on cellular processes such as gene transcription, cell proliferation, and neuronal signaling.[4] this compound is particularly useful as it does not activate Epac (Exchange protein directly activated by cAMP), making it a specific tool for studying PKA-dependent pathways.
Q2: Why am I not observing the expected biological effect after treating my difficult-to-transfect cells with this compound?
Several factors can contribute to a lack of response in difficult-to-transfect cells:
-
Insufficient Intracellular Concentration: The compound may not be reaching a high enough concentration inside the cell to effectively activate PKA. This can be due to low membrane permeability.
-
Active Efflux: Many difficult-to-transfect cells, such as primary and stem cells, express high levels of multidrug resistance-associated proteins (MRPs) that can actively pump this compound out of the cytoplasm.
-
Compound Degradation: Although more stable than cAMP, this compound can still degrade, especially during long incubation times in cell culture media.
-
Cell Health: The overall viability and health of difficult-to-transfect cells can significantly impact their ability to respond to external stimuli.
-
Downstream Pathway Issues: The problem may lie in a component of the signaling pathway downstream of PKA in your specific cell model.
Q3: How can I confirm that this compound has entered the cells and is biologically active?
It is crucial to perform validation experiments to confirm successful delivery and activity. The most common method is to measure the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), via Western blot. An increase in the phosphorylated form of the substrate following treatment indicates successful delivery and PKA activation.
Q4: What are the recommended storage and handling conditions for this compound?
This compound should be stored at -20°C for long-term stability. It is advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation. The sodium salt of this compound is readily soluble in water and DMSO.
Troubleshooting Guide
Problem: No observable downstream effect of PKA activation (e.g., no change in substrate phosphorylation).
This is the most common issue and suggests that the intracellular concentration of this compound is insufficient. Follow this workflow to diagnose and resolve the problem.
Signaling Pathway and Troubleshooting Workflow
Caption: this compound signaling pathway and troubleshooting workflow.
Alternative Delivery Methods for Difficult-to-Transfect Cells
For cells where simple incubation with this compound is ineffective, more direct delivery methods may be required. The choice of method involves a trade-off between delivery efficiency and cell viability.
| Delivery Method | Principle | Efficiency | Cell Viability | Key Considerations |
| Simple Incubation | Passive diffusion across the cell membrane. | Low to Moderate | High | Often fails in primary/stem cells due to low permeability or high efflux. |
| Incubation + MRP Inhibitor | Blockade of ABC transporter efflux pumps increases intracellular accumulation. | Moderate to High | High | Requires testing inhibitor efficacy and potential off-target effects. |
| Lipid-Based Transfection | Encapsulation of this compound in lipid nanoparticles to facilitate entry into cells. | Moderate to High | Moderate | Optimization of lipid-to-compound ratio is critical. |
| Electroporation | Application of an electrical pulse to create transient pores in the cell membrane. | High | Low to Moderate | Requires careful optimization of electrical parameters to balance efficiency and toxicity. |
Experimental Protocols
Protocol 1: PKA Activation Assay by Western Blot
This protocol details the steps to assess PKA activation by measuring the phosphorylation of its substrate, CREB.
Materials:
-
Cultured cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-CREB and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency (typically 70-80%).
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 30 minutes). Include a vehicle-only control. For a negative control, pre-incubate cells with a PKA inhibitor like H89 (10 µM) for 30 minutes before adding this compound.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CREB and total CREB overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
Protocol 2: this compound Delivery via Electroporation
This protocol provides a general workflow for delivering this compound using electroporation. Note: Electroporation parameters must be optimized for each cell type.
Materials:
-
Difficult-to-transfect cells
-
This compound concentrated stock solution
-
Electroporation buffer (cell-type specific)
-
Electroporation cuvettes
-
Electroporator
Methodology:
-
Cell Preparation: Harvest cells and wash them with PBS. Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Prepare Electroporation Mix: In a sterile tube, mix the cell suspension with your concentrated this compound stock. The final concentration in the cuvette should be optimized, starting around 1 mM. Gently mix and immediately transfer the entire volume to an ice-cold electroporation cuvette, ensuring there are no air bubbles.
-
Electroporation: Place the cuvette in the electroporator and apply the electrical pulse.
-
Post-Electroporation Culture: Immediately after the pulse, carefully remove the cell suspension from the cuvette and transfer it to a culture dish containing pre-warmed complete medium.
-
Incubation and Assay: Incubate the cells for the desired period to allow for recovery and for the biological response to occur before proceeding to your downstream assay (e.g., Protocol 1).
Protocol 3: this compound Delivery using Lipid-Based Reagents
This protocol outlines the general steps for using a commercial lipid-based transfection reagent to deliver this compound.
Materials:
-
Difficult-to-transfect cells
-
This compound
-
Commercial lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate the day before transfection to reach 70-90% confluency on the day of the experiment.
-
Prepare this compound Solution: Dilute the required amount of this compound in serum-free medium.
-
Prepare Lipid Reagent Solution: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Form Complexes: Combine the diluted this compound and the diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Add to Cells: Add the this compound-lipid complexes dropwise to the cells in the culture plate.
-
Incubate and Assay: Incubate the cells for 4-6 hours. After this period, you may replace the medium with fresh complete medium. Allow an additional 1-2 hours for the cellular response before proceeding to your downstream assay.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound delivery and analysis.
References
Interpreting unexpected results with Sp-6-Phe-cAMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments with Sp-6-Phe-cAMPS.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is a cell-permeable analog of cyclic AMP (cAMP) that functions as a potent and site-selective activator of cAMP-dependent protein kinase A (PKA).[1][2] It mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, which causes the release and activation of the catalytic subunits.[3][4] A key feature of this compound is its resistance to hydrolysis by many phosphodiesterases (PDEs), the enzymes that degrade cAMP.[5] This resistance leads to a more sustained activation of PKA compared to natural cAMP.
Q2: Why is this compound considered an "Epac-negative control"? this compound is highly selective for PKA and does not activate Exchange Protein directly Activated by cAMP (Epac), another major downstream effector of cAMP. This selectivity allows researchers to specifically investigate PKA-dependent signaling pathways without confounding effects from Epac activation.
Q3: My cells are not responding to this compound treatment. What are the possible causes? If you observe no effect after applying this compound, consider the following possibilities:
-
Compound Degradation: The compound may have degraded. Ensure it has been stored correctly at -20°C, protected from light and moisture. It is recommended to prepare fresh stock solutions and use aliquots to avoid repeated freeze-thaw cycles.
-
Insufficient Concentration: The concentration used may be too low for your specific cell type or experimental conditions. It is crucial to perform a dose-response experiment, typically starting in the range of 1 µM to 100 µM, to determine the optimal concentration.
-
High Phosphodiesterase (PDE) Activity: While resistant, very high endogenous PDE activity in your experimental system could still reduce the effective concentration of the compound. Co-incubation with a broad-spectrum PDE inhibitor like IBMX can help mitigate this.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range, as cellular responses can change over time with repeated subculturing.
Q4: I'm observing an unexpected or contradictory cellular response. Could this be an off-target effect? Yes, while this compound is selective for PKA, unexpected responses could indicate off-target effects, especially at higher concentrations. The most well-characterized off-target interactions are with phosphodiesterases (PDEs), where Sp-cAMPs can act as competitive inhibitors of certain isoforms like PDE3A. At very high concentrations, alterations in intracellular calcium levels have also been noted with some cAMP analogs.
Q5: How can I differentiate between on-target PKA activation and off-target effects? A multi-step approach is recommended to distinguish between on-target and off-target effects:
-
Pharmacological Inhibition: Use a specific PKA inhibitor, such as H89 or KT5720, in parallel with your this compound treatment. If the observed effect is blocked or attenuated by the inhibitor, it is likely mediated by PKA.
-
Use of Control Analogs: Employ a panel of cAMP analogs with different selectivity profiles. For example, use Rp-cAMPS, a competitive antagonist of PKA, as a negative control. To test for Epac involvement, use an Epac-selective activator like 8-pCPT-2'-O-Me-cAMP.
-
Knockdown/Knockout Models: If available, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PKA or potential off-target proteins to validate their role in the observed response.
-
Direct Activity Assays: Directly measure PKA activation. This can be done through in vitro kinase assays or by using Western blotting to detect the phosphorylation of known PKA substrates, such as CREB (at Ser133) or VASP.
Signaling Pathway and Troubleshooting Logic
The following diagrams illustrate the canonical cAMP signaling pathway and a logical workflow for troubleshooting unexpected experimental results.
Caption: this compound selectively activates the PKA pathway.
Caption: A logical workflow for troubleshooting unexpected results.
Quantitative Data Summary
The following tables provide key data for this compound and related compounds for easy comparison.
Table 1: Properties of this compound
| Property | Value | Reference |
| Full Name | Sp-6-Phenyladenosine-3',5'-cyclic monophosphorothioate | N/A |
| CAS Number | 169335-92-6 | |
| Molecular Formula | C₁₆H₁₅N₅NaO₅PS | |
| Primary Target | cAMP-dependent Protein Kinase A (PKA) | |
| Secondary Target | None (Does not activate Epac) | |
| Storage Temp. | -20°C |
Table 2: Comparison of Common cAMP Analogs for Target Selectivity
| Compound | Primary Target(s) | Common Use |
| This compound | PKA | Selective PKA activation; Epac-negative control. |
| Rp-cAMPS | PKA (Antagonist) | Competitive inhibition of PKA activation. |
| 8-pCPT-2'-O-Me-cAMP | Epac | Selective activation of Epac. |
| Forskolin / IBMX | Adenylyl Cyclase / PDEs | General increase in intracellular cAMP, activating all effectors. |
Troubleshooting Guide
Use this guide to address common issues encountered during experiments.
| Problem | Possible Causes | Recommended Solutions |
| 1. No Observable Effect | • Compound degradation due to improper storage or handling.• Insufficient concentration for the cell type.• High endogenous phosphodiesterase (PDE) activity. | • Verify Compound Integrity: Store aliquots at -20°C or -80°C. Prepare fresh dilutions for each experiment.• Optimize Concentration: Perform a dose-response curve (e.g., 1 µM to 100 µM) to find the optimal concentration.• Inhibit PDEs: Co-incubate with a PDE inhibitor like IBMX to sustain cAMP levels. |
| 2. Unexpected or Contradictory Cellular Response | • Off-target effects, such as inhibition of certain PDE isoforms (e.g., PDE3A).• Activation of a previously unknown PKA-dependent pathway in your system. | • Confirm PKA-Dependence: Pre-treat cells with a PKA inhibitor (e.g., H89). If the effect disappears, it is PKA-mediated.• Use Controls: Run parallel experiments with the PKA antagonist Rp-cAMPS and an Epac-specific activator to isolate the signaling pathway.• Measure PKA Activity: Use Western blot to check for phosphorylation of known PKA substrates like CREB or VASP. |
| 3. High Variability Between Experiments | • Inconsistent cell health, density, or passage number.• Inconsistent compound preparation (dilution/mixing errors).• Variations in incubation/treatment times. | • Standardize Cell Culture: Use cells of a consistent passage number and ensure uniform seeding density.• Prepare Fresh Reagents: Use calibrated pipettes and ensure thorough mixing when preparing dilutions.• Perform Time-Course: Measure the response at different time points to determine the optimal assay timing. |
| 4. Unexpected Cell Toxicity or Death | • Concentration is too high, leading to excessive PKA activation or off-target effects.• Solvent toxicity (e.g., DMSO). | • Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT, resazurin) to find the IC50 for cytotoxicity in your cell line. Reduce concentration if necessary.• Run a Vehicle Control: Treat cells with the solvent alone at the highest concentration used in your experiment to assess its toxicity. Ensure the final solvent concentration is typically below 0.1%. |
Experimental Protocols
Protocol 1: Validation of PKA Activation using Western Blot for Phospho-CREB (Ser133)
This protocol details how to confirm that this compound is activating PKA in your cells by measuring the phosphorylation of a known downstream target, CREB.
Materials:
-
Cells of interest cultured in appropriate plates.
-
This compound, Rp-cAMPS (for negative control).
-
PKA inhibitor (e.g., H89) for control.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer system (e.g., PVDF membrane).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Seeding: Plate cells at a desired density and allow them to attach and reach the desired confluency (typically 70-80%).
-
Pre-treatment (Optional): For inhibitor controls, pre-incubate cells with H89 for 30-60 minutes before treatment.
-
Treatment: Treat cells with the desired concentrations of this compound for the determined time (a time-course experiment is recommended, e.g., 15, 30, 60 minutes). Include vehicle and Rp-cAMPS controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total CREB or a loading control (e.g., GAPDH, β-actin) for normalization.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol helps determine if high concentrations of this compound are causing cell death.
Materials:
-
Adherent cells of interest.
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).
-
Microplate reader.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 500 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value for cytotoxicity.
References
Sp-6-Phe-cAMPS Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for conducting dose-response curve analysis using Sp-6-Phe-cAMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable cyclic AMP (cAMP) analog. It functions as a selective activator of the type II isoform of cAMP-dependent Protein Kinase A (PKA).[1][2] Structurally, it is designed to be resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[3] This resistance allows for a more sustained activation of PKA compared to endogenous cAMP, making it a valuable tool for studying PKA-dependent signaling pathways.[3][4]
Q2: How does this compound activate PKA?
In its inactive state, PKA exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[2][5] this compound, like endogenous cAMP, binds to the regulatory subunits. This binding induces a conformational change that causes the release of the active catalytic subunits.[3][5] These free catalytic subunits can then phosphorylate specific downstream target proteins on serine or threonine residues, initiating a cellular response.[5]
Q3: Why would I choose this compound over other cAMP analogs?
The primary advantage of this compound lies in its selectivity for the PKA type II (PKA-II) holoenzyme. Different PKA isoforms (Type I and Type II) are localized to distinct subcellular compartments through A-Kinase Anchoring Proteins (AKAPs), allowing them to regulate specific cellular processes.[1][5][6] Using an isoform-selective activator like this compound allows researchers to probe the specific functions of PKA-II-mediated signaling events.
Q4: What is a typical concentration range for a dose-response experiment?
The optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. However, a common starting range for cell-based assays is between 10 µM and 200 µM.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system, starting with a broad range of concentrations.
PKA Type II Signaling Pathway
The diagram below illustrates the mechanism of PKA Type II activation by this compound and its downstream signaling cascade.
Caption: PKA-II activation by this compound and downstream signaling.
Troubleshooting Guide for Dose-Response Analysis
Problem 1: No or very weak response to this compound treatment.
| Possible Cause | Solution |
| Degraded Compound | Prepare fresh solutions of this compound for each experiment. Ensure proper storage of the stock solution as per the manufacturer's instructions to prevent degradation.[9] |
| Low Cell Permeability | While this compound is cell-permeable, efficiency can vary. Consider increasing the incubation time or using a cell-permeant prodrug form if available. |
| High Basal cAMP Levels | High endogenous cAMP can mask the effect of the analog.[9] Try serum-starving the cells for 4-6 hours before treatment to lower basal signaling activity.[7][9] |
| High Phosphodiesterase (PDE) Activity | Although this compound is PDE-resistant, very high PDE activity could still have an impact. Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX to potentiate the signal.[9][10] |
| Cell Health / Passage Number | Ensure cells are healthy, within a low passage number range, and are 70-80% confluent.[9] Cellular responses can change significantly with high passage numbers.[9] |
| Inactive Downstream Pathway | Use a positive control, such as Forskolin (an adenylyl cyclase activator), to confirm that the cellular machinery downstream of cAMP production is functional in your system.[10] |
Problem 2: High variability between experimental replicates.
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your plate. Variations in cell number will lead to variations in the magnitude of the response. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially when performing serial dilutions for the dose-response curve. Small errors in concentration can lead to large variations in the results. |
| Variable Incubation Times | Use a precise timer for all treatment and incubation steps. Ensure all wells are treated and processed consistently.[9] |
| Edge Effects on Plates | "Edge effects" in multi-well plates can cause cells in the outer wells to behave differently. Avoid using the outermost wells for experimental samples or fill them with a buffer to maintain humidity. |
Problem 3: Observed EC₅₀ value is significantly different from published data.
| Possible Cause | Solution |
| Different Experimental Conditions | EC₅₀ values are highly dependent on the cell type, incubation time, temperature, and the specific assay used. Ensure your experimental conditions are as close as possible to the cited literature if you are trying to replicate results. |
| Inaccurate Stock Concentration | Double-check the calculations for your stock solution. If possible, verify the concentration using a spectrophotometer if the compound has a known extinction coefficient. |
| Data Normalization Issues | Ensure you are correctly defining the baseline (0% response) and maximum (100% response) for your curve fitting. Improper normalization will lead to an inaccurate EC₅₀ calculation. |
Problem 4: High cytotoxicity observed at effective concentrations.
| Possible Cause | Solution |
| Concentration Above Cytotoxic Threshold | High concentrations of cAMP analogs can be toxic to some cell lines.[8] Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your dose-response experiment to determine the cytotoxic threshold.[8][9] |
| Prolonged Exposure | Reduce the incubation time. A shorter exposure may be sufficient to activate the PKA pathway without causing significant cell death.[8] |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the media is low (typically <0.5%) and run a vehicle-only control to assess solvent-specific toxicity.[11] |
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing common issues during a dose-response experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to control for Sp-6-Phe-cAMPS off-target effects.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Sp-6-Phe-cAMPS, a potent and membrane-permeable activator of cAMP-dependent Protein Kinase A (PKA). The following resources are designed to help you control for potential off-target effects and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a chemical analog of cyclic adenosine (B11128) monophosphate (cAMP) and a potent activator of PKA. It mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change that leads to the dissociation of the catalytic subunits, which are then free to phosphorylate downstream target proteins on serine and threonine residues. A key advantage of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cAMP. This resistance results in a more sustained activation of PKA compared to endogenous cAMP.
Q2: What are the known or potential off-target effects of this compound?
While this compound is a valuable tool for activating PKA, it is essential to be aware of its potential off-target effects, which are common among cAMP analogs. These include:
-
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: N6-substituted cAMP analogs, including N6-phenyl-cAMP (the parent compound of this compound), have been shown to be potent activators of HCN channels.[1] This can lead to alterations in cellular excitability and membrane potential.
-
Protein Kinase G (PKG): Due to structural similarities in the cyclic nucleotide-binding domains, high concentrations of cAMP analogs may lead to cross-activation of PKG.
-
Phosphodiesterases (PDEs): Some Sp-cAMPS analogs can act as competitive inhibitors of certain PDE isoforms.[2] This can lead to an accumulation of endogenous cAMP, potentially confounding experimental results by activating other cAMP effectors like Epac.
-
Exchange Protein Directly Activated by cAMP (Epac): Although this compound is generally considered to be selective for PKA over Epac, very high concentrations might lead to some activation of Epac signaling pathways.
Q3: What is the appropriate negative control for this compound?
The ideal negative control is the corresponding Rp-diastereomer, Rp-6-Phe-cAMPS . Rp-cAMPS analogs act as competitive antagonists to PKA; they bind to the regulatory subunits but do not induce the conformational change necessary for the release of the catalytic subunits, thus inhibiting PKA activation.[3] Using the Rp-isomer helps to confirm that the observed cellular effects are due to PKA activation and not a non-specific effect of the compound. If Rp-6-Phe-cAMPS is not commercially available, other well-characterized Rp-cAMPS analogs like Rp-cAMPS or Rp-8-Br-cAMPS can be used.[4]
Troubleshooting Guide: Investigating and Controlling for Off-Target Effects
If you observe unexpected or inconsistent results with this compound, it is crucial to systematically investigate potential off-target effects. This guide provides a decision-making framework and detailed protocols for key validation experiments.
Diagram 1: Decision-Making Workflow for Investigating Off-Target Effects
Caption: A logical workflow to dissect on-target PKA effects from potential off-target effects of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for N6-Phe-cAMP and other relevant cAMP analogs. This data can help in designing experiments and interpreting results. Note that the data for N6-Phe-cAMP is used as a proxy for this compound.
| Compound | Target | Potency Metric (EC50 or Ka) | Selectivity Notes | Reference(s) |
| N6-Phe-cAMP | PKA Type I | ~13 nM (relative EC50) | More potent for PKA than HCN2. | [1] |
| PKA Type II | ~20 nM (relative EC50) | |||
| HCN2 Channel | 21.3 ± 3.3 nM | N6-substituted analogs are potent HCN channel activators. | ||
| cAMP | PKA | 100-300 nM (in vitro) | The endogenous activator. | |
| HCN2 Channel | ~1 µM | |||
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 µM | Highly selective for Epac over PKA. | |
| PKA | >10 µM | |||
| Rp-cAMPS | PKA Type I | Ki = 12.5 µM | Competitive antagonist of PKA. | |
| PKA Type II | Ki = 4.5 µM |
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay
This protocol allows for the direct measurement of PKA activation by this compound.
Diagram 2: Workflow for In Vitro PKA Kinase Activity Assay
Caption: A streamlined workflow for determining the in vitro potency of this compound in activating PKA.
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine kinase buffer, a PKA-specific peptide substrate, and ATP.
-
Add Activator: Add varying concentrations of this compound to the reaction tubes. Include a no-activator control.
-
Initiate Reaction: Add purified PKA catalytic subunit to start the kinase reaction.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or by heating).
-
Quantify Phosphorylation: Measure the amount of phosphorylated substrate. This can be done using various methods, including ELISA-based assays with phospho-specific antibodies or radioactive assays using [γ-³²P]ATP.
-
Data Analysis: Plot the measured PKA activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Rap1 Activation Assay (for Epac Activity)
This pulldown assay measures the activation of the small GTPase Rap1, a downstream effector of Epac, to assess potential off-target Epac activation by this compound.
Diagram 3: Workflow for Rap1 Activation Pulldown Assay
Caption: Experimental steps to measure Epac-mediated Rap1 activation as a control for this compound specificity.
Methodology:
-
Cell Treatment: Treat your cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control and a positive control using a known Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP).
-
Cell Lysis: Lyse the cells in a buffer that preserves GTPase activity.
-
Pulldown: Incubate the cell lysates with a fusion protein consisting of Glutathione S-transferase (GST) and the Ras-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1. This fusion protein is typically coupled to glutathione-sepharose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for Rap1. An increase in the amount of pulled-down Rap1 in the this compound-treated sample compared to the vehicle control indicates Epac activation.
Protocol 3: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay directly measures the potential inhibitory effect of this compound on PDE activity.
Methodology:
-
Prepare Reaction Mixture: In a microtiter plate, combine an assay buffer, a known concentration of a purified PDE enzyme (e.g., PDE3A or PDE4), and varying concentrations of this compound.
-
Initiate Reaction: Add a known concentration of cAMP (often radiolabeled, e.g., [³H]-cAMP) to initiate the reaction.
-
Incubate: Incubate the plate at 30°C for a set time, ensuring that the reaction remains in the linear range.
-
Terminate Reaction: Stop the reaction, for example, by adding a stop reagent or by boiling.
-
Quantify Product: Measure the amount of AMP produced. In radioactive assays, this involves separating the [³H]-AMP product from the unreacted [³H]-cAMP. Colorimetric and fluorescence-based assay kits are also commercially available.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.
By employing these control experiments and being mindful of the potential for off-target effects, researchers can confidently utilize this compound to specifically probe PKA-dependent signaling pathways.
References
- 1. N6-modified cAMP derivatives that activate protein kinase A also act as full agonists of murine HCN2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. N6-modified cAMP derivatives that activate protein kinase A also act as full agonists of murine HCN2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-6-Phe-cAMPS degradation and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Sp-6-Phe-cAMPS. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It acts as a potent, site-selective activator of cAMP-dependent protein kinase (PKA). A key feature of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cAMP. This resistance leads to a more sustained activation of PKA, making it an invaluable tool for studying cAMP signaling pathways. Notably, it does not activate Exchange Protein directly Activated by cAMP (Epac), allowing for the specific investigation of PKA-mediated effects.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: While this compound is designed to be resistant to enzymatic degradation by PDEs, it is not completely immune to chemical degradation. The primary degradation pathways are:
-
Hydrolysis: The phosphorothioate (B77711) bond can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures. This process would lead to the formation of the inactive 6-Phe-5'-AMPs.
-
Oxidation: The sulfur atom in the phosphorothioate group is susceptible to oxidation, which can alter the molecule's activity.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder (Solid) | -20°C | Several years | Store in a tightly sealed, light-proof container to protect from moisture and light. |
| Stock Solution | -20°C or -80°C | Up to 1 month at -20°C; Up to 6 months at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use sterile, nuclease-free solvents for reconstitution. Store in tightly sealed, light-proof vials. |
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can contribute to the degradation of the compound, leading to a decrease in its effective concentration and introducing variability in experimental results. Preparing single-use aliquots of your stock solution is the best practice to maintain its integrity.
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: this compound is typically available as a salt (e.g., sodium or triethylammonium (B8662869) salt) to enhance its solubility in aqueous solutions.
-
Water: Sterile, nuclease-free water is the recommended solvent for preparing stock solutions.
-
DMSO: Dimethyl sulfoxide (B87167) can also be used. For dissolving the compound, gentle vortexing or sonication may be necessary. Always ensure the final concentration of any organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell culture).
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Table 2: Troubleshooting Common Issues with this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weaker-than-expected biological response | 1. Degradation of this compound: Improper storage, repeated freeze-thaw cycles, or use of a degraded stock solution. 2. Incorrect Concentration: Errors in calculation or dilution. 3. Low Cell Permeability: The compound is not efficiently entering the cells. | 1. Prepare a fresh stock solution from a new aliquot. Verify storage conditions. Perform a stability check of the compound using the protocols outlined below. 2. Recalculate all dilutions and use calibrated pipettes. 3. Optimize incubation time and concentration. Ensure cells are healthy and not overly confluent. |
| High variability between experiments | 1. Inconsistent working solution preparation: Variations in dilution or mixing. 2. Degradation of stock solution: Using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles. | 1. Prepare fresh working solutions for each experiment following a standardized protocol. 2. Always use a fresh aliquot of the stock solution for each experiment. |
| Precipitate forms in the solution | 1. Low Solubility: The concentration exceeds the solubility limit in the chosen buffer or medium. 2. Buffer Incompatibility: Components in the experimental buffer may be reacting with this compound. | 1. Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Consider preparing a more dilute stock solution. 2. Test the solubility in a simpler buffer system first. Ensure the pH of the buffer is within a neutral range (e.g., 7.2-7.4). |
Experimental Protocols
To ensure the quality and stability of this compound, and to investigate its degradation profile, the following experimental protocols are provided.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Phosphate buffer
-
HPLC or LC-MS/MS system
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C. Collect samples at various time points and neutralize with HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature. Collect samples at various time points.
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C) and in solution in a neutral buffer. Collect samples at various time points.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and sunlight. Protect a control sample from light. Collect samples at various time points.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC or LC-MS/MS method (see Protocol 2) to quantify the remaining this compound and identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound and its degradation products. Method optimization will be required.
1. Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Sp-6-Phe-cAMPS Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with Sp-6-Phe-cAMPS treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, site-selective, and membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Its primary mechanism of action is the activation of cAMP-dependent protein kinase (PKA).[1][2] A key feature of this compound is that it does not activate Exchange Protein directly Activated by cAMP (Epac), making it a valuable tool for studying PKA-specific signaling pathways.[1][2]
Q2: Why am I observing decreased cell viability after treating my cells with this compound?
Decreased cell viability following this compound treatment can stem from several factors:
-
Excessive PKA Activation: Prolonged or overly strong activation of the PKA pathway can lead to cell cycle arrest or induce apoptosis in a cell-type-dependent manner.[3]
-
High Concentrations: Cytotoxicity is a known concern at higher concentrations of Sp-cAMPS analogs, generally above 100 µM, although this threshold can vary significantly between cell lines.[3]
-
Off-Target Effects: While less common with Sp-isomers, off-target effects cannot be entirely ruled out at very high concentrations.[3]
-
Compound Precipitation: Poor solubility of this compound in cell culture media can lead to the formation of precipitates, which may be cytotoxic.[3] The sodium salt form generally has better water solubility and stability than the free acid form.[3]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in your culture medium is non-toxic (typically below 0.5%).
Q3: What are the recommended working concentrations for this compound?
The optimal working concentration is highly dependent on the cell type and the specific biological question. A general starting range for cell culture experiments is between 10 µM and 200 µM.[3] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired biological response without causing significant cell death in your specific model.
Q4: How can I distinguish between cell death caused by on-target PKA activation versus off-target effects?
To determine if the observed cytotoxicity is mediated by PKA, you can perform the following control experiments:
-
Use a PKA Inhibitor: Co-treatment with a specific PKA inhibitor, such as Rp-cAMPS or H-89, should rescue the cells from this compound-induced death if the effect is on-target.[3]
-
Use an Inactive Analog: The corresponding Rp-isomer, Rp-6-Phe-cAMPS (if available), acts as a competitive antagonist and should not induce the same cytotoxic effects.
-
PKA Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce PKA expression should confer resistance to the cytotoxic effects of this compound.[3]
Troubleshooting Guide: Cell Viability Issues
This guide provides a structured approach to troubleshoot and resolve common problems related to cell viability during this compound treatment.
Problem 1: Significant Cell Death Observed at Expected Working Concentration
| Possible Cause | Troubleshooting Steps |
| Concentration Too High for Cell Type | Perform a dose-response curve starting from a lower concentration range (e.g., 1-10 µM) to determine the optimal concentration with minimal toxicity. |
| Compound Precipitation | - Visually inspect the culture medium for any precipitate after adding this compound.- Ensure you are using a salt form (e.g., sodium salt) for better aqueous solubility.[3]- If using a stock dissolved in DMSO, ensure it is fully dissolved before diluting in media and that the final DMSO concentration is low. |
| Prolonged Exposure | Conduct a time-course experiment to determine if shorter incubation times can achieve the desired effect while minimizing cytotoxicity. |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density before starting the experiment. |
Problem 2: Inconsistent Results and Variable Cell Viability Between Experiments
| Possible Cause | Troubleshooting Steps |
| Stock Solution Degradation | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C as recommended by the manufacturer.[4] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Prepare a master mix of the this compound treatment medium to ensure even distribution across wells. |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Allow cells to adhere and stabilize before adding the compound. |
Data Presentation
Table 1: General Parameters for Sp-cAMPS Analogs in Cell Culture
| Parameter | Recommended Range/Value | Notes |
| Working Concentration | 10 - 200 µM | Highly cell-type dependent. A dose-response curve is essential. |
| Cytotoxicity Threshold | > 100 µM | Can vary significantly. Determine empirically for your cell line.[3] |
| Stock Solution Solvent | Sterile Water or DMSO | Use the salt form for water solubility. Keep final DMSO concentration <0.5%.[5] |
| Stock Solution Storage | -20°C or -80°C | Aliquot to prevent freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Effect of this compound using an MTT Assay
This protocol outlines a method to determine the IC50 for cytotoxicity of this compound in an adherent cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Verifying PKA Activation via Western Blot for Phospho-CREB
This protocol confirms that this compound is activating its target, PKA, by measuring the phosphorylation of a downstream substrate, CREB.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
PKA inhibitor (e.g., H-89) for control
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a short duration (e.g., 15-30 minutes). Include an untreated control and a co-treatment with a PKA inhibitor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-CREB. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Develop the blot using a chemiluminescent substrate and image the bands.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB to ensure equal protein loading.
-
Analysis: Quantify the band intensities. An increase in the ratio of phospho-CREB to total CREB indicates PKA activation.
Visualizations
Caption: Signaling pathway of this compound leading to PKA activation.
Caption: A logical workflow for troubleshooting cell viability problems.
Caption: A general workflow for experiments using this compound.
References
Validation & Comparative
Validating PKA-Dependent Effects of Sp-6-Phe-cAMPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sp-6-Phe-cAMPS, a potent and selective activator of cAMP-dependent protein kinase (PKA), with other commonly used PKA activators. The information presented herein is intended to assist researchers in designing and validating experiments to investigate PKA-dependent signaling pathways.
Executive Summary
This compound is a powerful tool for the direct and sustained activation of PKA. Its key advantages over other activators, such as endogenous cAMP, 8-Bromo-cAMP, and Dibutyryl-cAMP, include its high potency, resistance to hydrolysis by phosphodiesterases (PDEs), and specificity for PKA over other cAMP effectors like Exchange protein directly activated by cAMP (Epac). These properties make this compound an ideal candidate for elucidating the specific downstream effects of PKA activation in various cellular processes. This guide presents key performance data, detailed experimental protocols for validation, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of PKA Activators
The following tables summarize the key quantitative parameters for this compound and alternative PKA activators. This data is essential for selecting the appropriate compound and concentration for your experimental needs.
Table 1: PKA Activation Potency
| Compound | Activation Constant (Ka) for PKA | Half-Maximal Effective Concentration (EC50) | Notes |
| This compound | Not explicitly found, but derivatives show very high potency | Analog 6-Bnz-cAMP has an EC50 of 0.50 pM for a PKA-dependent process[1] | Potent, site-selective, and membrane-permeable activator of PKA[2]. |
| cyclic AMP (cAMP) | ~100-300 nM (in vitro)[3] | Varies significantly in cells (~20-40 pM for epinephrine-stimulated PKA)[1] | The natural endogenous activator; its signaling is transient due to rapid degradation by PDEs[1]. |
| 8-Bromo-cAMP | 0.05 µM | Higher concentrations are often required compared to potent Sp-cAMPS analogs | A cell-permeable cAMP analog with increased metabolic stability compared to cAMP. |
| Dibutyryl-cAMP | Not directly applicable (prodrug) | 100 µM - 1 mM is a typical working concentration | A cell-permeable prodrug that is hydrolyzed intracellularly to cAMP and butyrate. The released cAMP then activates PKA. |
Table 2: Resistance to Hydrolysis by Phosphodiesterases (PDEs)
This table provides illustrative relative values for the Michaelis constant (Km) and maximum rate of hydrolysis (Vmax) by major cAMP-degrading PDE isoforms. A higher Km indicates lower enzyme affinity (greater resistance), and a lower relative Vmax indicates slower degradation.
| Compound | PDE3 (Km, µM) | PDE4 (Km, µM) | PDE3 (Relative Vmax) | PDE4 (Relative Vmax) |
| Sp-cAMPS | >100 | >200 | <5% | <5% |
| cyclic AMP (cAMP) | 0.1-1 | 1-10 | 100% | 100% |
| 8-Bromo-cAMP | 1-10 | 10-50 | ~50% | ~30% |
| Dibutyryl-cAMP | >50 | >100 | <15% | <10% |
Data in this table is illustrative and compiled from various sources to demonstrate relative resistance. Actual values can vary depending on the specific PDE isoform and experimental conditions.
Experimental Protocols
To validate the PKA-dependent effects of this compound, it is crucial to employ rigorous experimental methodologies. Below are detailed protocols for three key experiments.
In Vitro PKA Kinase Assay
This assay directly measures the ability of this compound to activate purified PKA by quantifying the phosphorylation of a specific peptide substrate, Kemptide.
Materials:
-
Purified recombinant PKA catalytic subunit
-
Kemptide (LRRASLG) peptide substrate
-
This compound and other PKA activators (cAMP, 8-Bromo-cAMP)
-
PKA inhibitor (e.g., H89 or PKI peptide)
-
[γ-³²P]ATP (radiolabeled)
-
Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
10 mM ATP in kinase buffer
-
75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, 10 µM Kemptide, and the desired concentration of this compound or other activators. Include a negative control (no activator) and a positive control (saturating concentration of cAMP). To confirm specificity, include a condition with this compound and a PKA inhibitor.
-
Initiate the kinase reaction by adding the purified PKA catalytic subunit.
-
Immediately after adding the enzyme, add the [γ-³²P]ATP solution to start the phosphorylation reaction.
-
Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKA for each condition.
Western Blot Analysis of Phospho-PKA Substrates
This cell-based assay validates PKA activation by detecting the phosphorylation of known downstream PKA substrates, such as CREB (cAMP response element-binding protein), using phospho-specific antibodies.
Materials:
-
Cell line of interest
-
This compound, other activators, and PKA inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Phospho-PKA Substrate (RRXS/T) antibody, anti-phospho-CREB (Ser133) antibody, and corresponding total protein antibodies (e.g., anti-CREB).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or other activators for a specified time. Include control groups: untreated, vehicle control, and co-treatment with a PKA inhibitor.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the total protein antibody to normalize for protein loading.
CRE-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activation of genes containing a cAMP response element (CRE), a downstream consequence of PKA activation.
Materials:
-
HEK293 cells or another suitable cell line
-
CRE-luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound, other activators, and PKA inhibitors
-
Dual-luciferase assay system
Procedure:
-
Co-transfect the cells with the CRE-luciferase reporter plasmid and the normalization control plasmid.
-
After 24-48 hours, treat the transfected cells with this compound or other compounds for a suitable duration (e.g., 6-24 hours).
-
Lyse the cells according to the dual-luciferase assay protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the normalized CRE-luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample.
-
Compare the normalized luciferase activity across different treatment groups to determine the effect of this compound on CRE-mediated gene transcription.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow for validating PKA-dependent effects.
Caption: cAMP/PKA signaling pathway and the action of this compound.
Caption: Experimental workflow for validating PKA-dependent effects.
References
A Comparative Guide to Elevating cAMP: Sp-6-Phe-cAMPS vs. Forskolin
For researchers, scientists, and drug development professionals, the precise modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels is crucial for dissecting signaling pathways and developing novel therapeutics. Two powerful tools commonly employed for this purpose are the direct adenylyl cyclase activator, forskolin (B1673556), and the site-selective cAMP analog, Sp-6-Phe-cAMPS. While both effectively elevate cAMP-mediated signaling, their distinct mechanisms of action, specificity, and experimental applications warrant a detailed comparison.
This guide provides an objective analysis of this compound and forskolin, offering quantitative data, detailed experimental protocols, and visual representations of their roles in the cAMP signaling cascade to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: A Fundamental Distinction
The primary difference between this compound and forskolin lies in their point of intervention within the cAMP signaling pathway. Forskolin acts upstream by directly activating adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[1][2][3][4][5] This leads to a global increase in intracellular cAMP levels, which in turn activates all downstream effectors, including Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).
In contrast, this compound is a cAMP mimetic. It bypasses adenylyl cyclase and directly activates PKA by binding to its regulatory subunits. As a phosphorothioate (B77711) analog of cAMP, it is resistant to degradation by phosphodiesterases (PDEs), ensuring a sustained activation of PKA.[6] Furthermore, the "6-Phe" modification confers selectivity for the type II beta isoform of the PKA regulatory subunit (RIIβ).[7]
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sp-6-Phe-cAMPS and Other Sp-cAMPS Analogs for cAMP Signaling Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) stands as a pivotal second messenger, orchestrating a vast array of physiological processes. The precise modulation of cAMP pathways is crucial for both fundamental research and therapeutic development. Sp-cAMPS analogs, a class of synthetic, phosphodiesterase (PDE)-resistant cAMP derivatives, have emerged as indispensable tools for dissecting these pathways. This guide provides an objective, data-driven comparison of Sp-6-Phe-cAMPS with other prominent Sp-cAMPS analogs, offering insights into their respective performance characteristics to aid in the selection of the most appropriate tool for your research needs.
This compound is a potent, site-selective, and membrane-permeable activator of cAMP-dependent protein kinase (PKA).[1][2] A key distinguishing feature of this compound is its inability to activate Exchange Protein Directly Activated by cAMP (EPAC), rendering it an invaluable tool for differentiating between PKA- and EPAC-mediated signaling events.[1][2]
Quantitative Comparison of Sp-cAMPS Analogs
The selection of a suitable Sp-cAMPS analog hinges on several key parameters: its potency in activating PKA, its selectivity for PKA over other cAMP effectors like EPAC, and its resistance to degradation by phosphodiesterases (PDEs). The following tables summarize the available quantitative data for this compound and other commonly used Sp-cAMPS analogs.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: Potency of Sp-cAMPS Analogs in Activating PKA
| Analog | PKA Isoform | EC50 (nM) | Comments |
| This compound | Not specified | Data not available | Potent and site-selective PKA activator.[1][2] |
| Sp-8-Br-cAMPS | Not specified | 360 | A commonly used PKA activator. |
| Sp-8-CPT-cAMPS | PKA RIα | 342 | Shows selectivity for different PKA isoforms. |
| PKA RIIβ | 96 | ||
| Sp-5,6-DCl-cBIMPS | Not specified | Not specified | Described as a highly potent and specific PKA activator. |
Table 2: Selectivity of Sp-cAMPS Analogs for PKA versus EPAC
| Analog | EPAC Activation | Comments |
| This compound | No | Can be used as an EPAC negative control.[1][2] |
| Sp-8-Br-cAMPS | Yes | Activates both PKA and EPAC. |
| Sp-8-CPT-cAMPS | Yes | Known to activate EPAC. |
| Sp-5,6-DCl-cBIMPS | Not specified | Primarily characterized as a PKA activator. |
Table 3: Resistance of Sp-cAMPS Analogs to Phosphodiesterase (PDE) Hydrolysis
| Analog | PDE Resistance | Comments |
| This compound | High | The phosphorothioate (B77711) modification confers resistance to hydrolysis. |
| Sp-8-Br-cAMPS | High | More stable than non-thio-modified analogs like 8-Br-cAMP. |
| Sp-8-CPT-cAMPS | High | The phosphorothioate backbone provides stability. |
| Sp-5,6-DCl-cBIMPS | Very High | Reported to be not significantly hydrolyzed by several PDE types. |
Signaling Pathways and Experimental Workflows
To understand the context in which these analogs are used, it is essential to visualize the cAMP signaling pathway and the experimental workflows for their characterization.
Figure 1: The cAMP signaling pathway, indicating points of intervention for Sp-cAMPS analogs.
Figure 2: A generalized workflow for the comparative evaluation of Sp-cAMPS analogs.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of Sp-cAMPS analogs. Below are generalized protocols for key experiments.
Protocol 1: In Vitro PKA Activation Assay (FRET-based)
This protocol describes the use of a Förster Resonance Energy Transfer (FRET)-based biosensor to measure PKA activation in response to different Sp-cAMPS analogs.
Materials:
-
Purified PKA holoenzyme (regulatory and catalytic subunits)
-
FRET-based PKA biosensor (e.g., AKAR)
-
Sp-cAMPS analog stock solutions
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM ATP, pH 7.4)
-
384-well microplate
-
Fluorescence plate reader capable of FRET measurements
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified PKA holoenzyme, and the FRET biosensor in each well of the microplate.
-
Add varying concentrations of each Sp-cAMPS analog to the wells. Include a control with no analog.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Measure the FRET signal by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the logarithm of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each analog.
Protocol 2: EPAC Activation Assay (FRET-based)
This protocol outlines a method to assess the ability of Sp-cAMPS analogs to activate EPAC using a FRET-based biosensor that reports on the conformational change of EPAC upon cAMP binding.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vector for an EPAC-based FRET biosensor (e.g., CFP-Epac-YFP)
-
Cell culture reagents
-
Transfection reagent
-
Sp-cAMPS analog stock solutions
-
Fluorescence microscope equipped for live-cell FRET imaging
Procedure:
-
Transfect the mammalian cells with the EPAC FRET biosensor expression vector.
-
Plate the transfected cells in a suitable imaging dish.
-
After allowing for protein expression (e.g., 24-48 hours), replace the culture medium with an imaging buffer.
-
Acquire baseline FRET images of the cells.
-
Add different concentrations of the Sp-cAMPS analogs to the cells.
-
Acquire FRET images at various time points after the addition of the analogs.
-
Analyze the change in the FRET ratio over time. A decrease in FRET typically indicates EPAC activation.
-
Quantify the FRET change for each analog concentration to determine its ability to activate EPAC.
Protocol 3: Phosphodiesterase (PDE) Hydrolysis Assay (HPLC-based)
This protocol provides a method to determine the resistance of Sp-cAMPS analogs to hydrolysis by specific PDE isoforms using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified PDE isoforms (e.g., PDE3A, PDE4D)
-
Sp-cAMPS analog stock solutions
-
Assay buffer (e.g., 40 mM Tris-HCl, 10 mM MgCl2, pH 8.0)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., methanol/water gradient)
-
UV detector
Procedure:
-
Prepare reaction mixtures containing the assay buffer, a specific PDE isoform, and a known concentration of the Sp-cAMPS analog.
-
Incubate the reactions at 37°C for different time points.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid) and then neutralizing with a base (e.g., potassium carbonate).
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant into the HPLC system.
-
Monitor the elution of the Sp-cAMPS analog and any potential hydrolysis products using the UV detector.
-
Quantify the peak area of the remaining Sp-cAMPS analog at each time point to determine the rate of hydrolysis.
-
Compare the hydrolysis rates of different analogs to assess their relative stability.
Conclusion
This compound stands out as a valuable tool for the specific investigation of PKA-mediated signaling pathways, owing to its potent PKA activation and lack of EPAC activity. When selecting a Sp-cAMPS analog, researchers must consider the specific requirements of their experimental system. For studies aiming to isolate PKA-dependent effects, this compound is an excellent choice. For broader activation of cAMP signaling or when EPAC co-activation is desired or not a concern, other analogs such as Sp-8-Br-cAMPS may be suitable. The provided data and protocols serve as a guide to facilitate the informed selection and application of these powerful research tools. It is always recommended to perform dose-response experiments under your specific experimental conditions to determine the optimal analog and concentration for your studies.
References
A Head-to-Head Comparison: Sp-6-Phe-cAMPS vs. 8-Bromo-cAMP for Protein Kinase A Activation
For researchers, scientists, and drug development professionals navigating the landscape of cyclic AMP (cAMP) signaling, the choice of a suitable Protein Kinase A (PKA) activator is critical for robust and reproducible experimental outcomes. This guide provides an objective, data-driven comparison of two commonly used cAMP analogs: Sp-6-Phe-cAMPS and 8-Bromo-cAMP, to facilitate informed decisions in experimental design.
This comparison delves into their mechanisms of action, potency, and isoform selectivity, supported by experimental data. Detailed methodologies for key experiments are also provided to ensure transparency and aid in the replication of findings.
Mechanism of Action: Subtle Differences with Significant Implications
Both this compound and 8-Bromo-cAMP are cell-permeable analogs of cAMP designed to activate PKA. They function by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[1] However, their chemical modifications confer distinct properties.
This compound belongs to the Sp-isomers of phosphorothioate-modified cAMP analogs. The substitution at the 6-position of the adenine (B156593) ring with a phenyl group generally enhances selectivity for PKA, particularly the RIIβ isoform. The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) moiety renders the molecule resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP. This resistance leads to a more sustained activation of PKA compared to endogenous cAMP.
8-Bromo-cAMP features a bromine atom at the 8-position of the adenine ring. This modification also increases its resistance to PDEs, though generally to a lesser extent than the phosphorothioate modification.[2][3] 8-Bromo-cAMP is a widely used PKA activator due to its commercial availability and established effects in a variety of cellular systems.[4][5]
Quantitative Comparison of PKA Activation
The potency of PKA activators is typically determined by their half-maximal effective concentration (EC50) or their activation constant (Ka). A lower value indicates higher potency. The following table summarizes available quantitative data for cAMP analogs related to this compound and 8-Bromo-cAMP. It is important to note that direct side-by-side comparisons of this compound and 8-Bromo-cAMP under identical experimental conditions are limited in the literature. The data presented here is compiled from a study that compared various cAMP analogs, providing a valuable reference for their relative potencies.
| Compound | PKA Isoform | EC50 (nM) | Fold Selectivity (RIα vs. RIIβ) |
| 6-Phe-cAMP | RIα | 92 | 4.6 (RIIβ selective) |
| RIIβ | 20 | ||
| 8-Bromo-cAMP | RIα | 81 | 0.4 (Slightly RIα selective) |
| RIIβ | 184 |
Data sourced from a study by Andersen et al. (2013) using a fluorescence anisotropy assay. Note: this compound is the Sp-isomer of 6-Phe-cAMPS and is expected to have similar or enhanced potency and stability.
The data indicates that 6-Phe-cAMP, a close analog of this compound, is a more potent activator of the PKA RIIβ isoform compared to 8-Bromo-cAMP. Conversely, 8-Bromo-cAMP shows a slight preference for the RIα isoform. This isoform selectivity can be a critical factor in experimental design, as different PKA isoforms can have distinct downstream targets and cellular functions.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
To ensure the accurate and reproducible comparison of this compound and 8-Bromo-cAMP, the following detailed experimental protocols are provided.
In Vitro PKA Kinase Activity Assay (Radiometric)
This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKA substrate.
Materials:
-
Purified recombinant PKA holoenzyme
-
This compound and 8-Bromo-cAMP stock solutions (in DMSO or aqueous buffer)
-
PKA substrate peptide (e.g., Kemptide, LRRASLG)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound and 8-Bromo-cAMP in Kinase Assay Buffer.
-
In a microcentrifuge tube, combine the purified PKA holoenzyme with each concentration of the activators. Include a no-activator control.
-
Incubate for 10 minutes at 30°C to allow for PKA activation.
-
Initiate the kinase reaction by adding the PKA substrate peptide and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for PKA.
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Plot the measured radioactivity against the activator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
In-Cell PKA Activity Assay using a FRET-based Biosensor
This method allows for the measurement of PKA activity in living cells.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vector for a FRET-based PKA biosensor (e.g., AKAR4)
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound and 8-Bromo-cAMP
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP)
Procedure:
-
Seed the cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the FRET-based PKA biosensor expression vector according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
Replace the cell culture medium with an imaging buffer (e.g., HBSS).
-
Mount the dish on the fluorescence microscope and acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission of both the donor and acceptor (e.g., YFP).
-
Add varying concentrations of this compound or 8-Bromo-cAMP to the cells.
-
Acquire FRET images at regular intervals to monitor the change in the FRET ratio (e.g., YFP/CFP emission) over time. An increase in the FRET ratio typically indicates PKA activation.
-
Calculate the change in the FRET ratio for each concentration and plot the data to generate dose-response curves and determine the EC50 values.
Conclusion
Both this compound and 8-Bromo-cAMP are effective cell-permeable activators of PKA. The choice between them should be guided by the specific requirements of the experiment.
-
For high potency and sustained PKA activation , this compound is likely the superior choice due to its enhanced resistance to PDE degradation.
-
For studies requiring isoform-specific activation , the data suggests that 6-Phe-cAMP (and by extension, this compound) is selective for the PKA RIIβ isoform, while 8-Bromo-cAMP shows a slight preference for the RIα isoform.
-
For general PKA activation where high potency is not the primary concern , 8-Bromo-cAMP remains a reliable and widely used tool.
Researchers are encouraged to perform their own dose-response experiments under their specific experimental conditions to determine the optimal concentration for their application. The provided protocols offer a solid foundation for such validation experiments. By carefully considering the data and methodologies presented in this guide, researchers can make more informed decisions in their study of PKA-mediated signaling pathways.
References
- 1. 8-Bromo-cAMP decreases the Ca2+ sensitivity of airway smooth muscle contraction through a mechanism distinct from inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
The Yin and Yang of PKA Modulation: A Comparative Guide to Sp-6-Phe-cAMPS and its Negative Control, Rp-cAMPS
For researchers, scientists, and drug development professionals investigating the intricate cAMP-dependent protein kinase A (PKA) signaling pathway, the use of precise molecular tools is paramount. This guide provides an objective comparison of a potent PKA activator, Sp-6-Phe-cAMPS, and its corresponding inactive diastereomer, Rp-cAMPS, which serves as an essential negative control. Understanding the distinct mechanisms and experimental applications of this agonist/antagonist pair is crucial for the unambiguous interpretation of experimental results.
This compound is a site-selective and highly membrane-permeant activator of PKA, while Rp-cAMPS is a competitive antagonist. Their opposing effects are rooted in their stereochemistry, which dictates their interaction with the regulatory subunits of the PKA holoenzyme. Sp-cAMPS mimics the binding of endogenous cAMP, inducing a conformational change that releases the active catalytic subunits.[1] In stark contrast, Rp-cAMPS binds to the same sites but fails to induce this activating conformational change, effectively locking the PKA holoenzyme in its inactive state.[2] This makes Rp-cAMPS an ideal negative control to ensure that the observed biological effects of this compound are specifically mediated through PKA activation and not due to off-target interactions.
Quantitative Comparison of PKA Modulation
The efficacy of this compound as a PKA activator and Rp-cAMPS as an inhibitor is quantified by their half-maximal effective concentration (EC50) and inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50), respectively. The following table summarizes key quantitative data for these compounds. It is important to note that direct comparative studies under identical conditions are limited, and values are compiled from various sources.
| Compound | Parameter | Value | PKA Isoform | Notes |
| This compound | EC50 (Activation) | ~100 µM | Not Specified | In a study on mouse pancreatic beta cells, 100 µM of 6-Phe-cAMPS was used to induce PKA activation.[3] |
| Rp-cAMPS | Ki (Inhibition) | 6.05 µM | PKA I | The inhibitory constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition. |
| Rp-cAMPS | Ki (Inhibition) | 9.75 µM | PKA II | The inhibitory constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition. |
| Rp-cAMPS | IC50 (Inhibition) | ~500 µM | Not Specified | In the same study on mouse pancreatic beta cells, 500 µM of Rp-cAMPS was used to inhibit PKA.[3] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the roles of this compound and Rp-cAMPS, the following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for their use.
Caption: The cAMP/PKA signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
To empirically validate the opposing effects of this compound and Rp-cAMPS on PKA activity, two common methodologies are employed: an ELISA-based kinase activity assay and Western blot analysis of PKA substrate phosphorylation.
Protocol 1: In Vitro PKA Kinase Activity Assay (ELISA-based)
This assay quantitatively measures the activity of PKA by detecting the phosphorylation of a specific substrate coated on a microplate.
Materials:
-
Purified PKA enzyme
-
PKA substrate-coated 96-well plate
-
This compound
-
Rp-cAMPS
-
ATP solution
-
Kinase Assay Buffer
-
Phospho-specific primary antibody against the PKA substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and Rp-cAMPS in Kinase Assay Buffer.
-
Reaction Setup:
-
To appropriate wells, add the vehicle control, this compound (at various concentrations to determine EC50), or a combination of this compound and Rp-cAMPS (at various concentrations to determine IC50).
-
Add the purified PKA enzyme to all wells except for the no-enzyme control.
-
Pre-incubate for 10-20 minutes at 30°C to allow for inhibitor binding.
-
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60-90 minutes.[1]
-
Detection:
-
Stop the reaction by washing the wells with a wash buffer.
-
Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes.
-
After a final wash, add TMB substrate and allow color to develop for 15-30 minutes.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Data Analysis: Plot the absorbance values against the concentration of this compound to determine the EC50. For inhibition experiments, plot the activity in the presence of this compound against the concentration of Rp-cAMPS to determine the IC50.
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation in Intact Cells
This method assesses PKA activity within a cellular context by detecting the phosphorylation of a known downstream PKA substrate, such as CREB (cAMP Response Element-Binding Protein).
Materials:
-
Cultured cells (e.g., HEK293, PC12)
-
This compound
-
Rp-cAMPS
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody against a phosphorylated PKA substrate (e.g., Phospho-CREB)
-
Primary antibody against the total PKA substrate (e.g., Total CREB) for loading control
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with vehicle control, this compound, or a pre-treatment with Rp-cAMPS followed by this compound for the desired time.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody against the total PKA substrate to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A significant increase in the ratio of phosphorylated to total protein upon this compound treatment, which is attenuated by Rp-cAMPS, confirms PKA-dependent signaling.[4]
By employing these methodologies and understanding the distinct properties of this compound and Rp-cAMPS, researchers can confidently dissect the role of PKA in their specific biological systems of interest. The use of Rp-cAMPS as a negative control is an indispensable component of rigorous experimental design, ensuring that the observed effects are unequivocally attributable to the activation of the PKA signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP increases the sensitivity of exocytosis to Ca²+ primarily through protein kinase A in mouse pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Sp-6-Phe-cAMPS Specificity Through Genetic Knockdown of Protein Kinase A
A Comparative Guide for Researchers
In the study of cellular signaling, the specificity of pharmacological agents is paramount. Sp-6-Phe-cAMPS is a potent, membrane-permeable activator of cAMP-dependent protein kinase A (PKA), a key enzyme in numerous physiological processes.[1] To rigorously validate that the observed cellular effects of this compound are indeed mediated by PKA, a genetic knockdown approach is the gold standard. This guide provides a comparative framework for validating the on-target effects of this compound by comparing its activity in wild-type cells versus cells with diminished PKA expression via siRNA-mediated knockdown.
The core principle of this validation strategy is to demonstrate that a cellular response induced by the PKA activator, this compound, is significantly attenuated or abolished when PKA expression is reduced.[2] This approach provides strong evidence for a causal relationship between PKA activity and the observed phenotype, mitigating concerns about potential off-target effects of the compound.
Comparative Analysis of this compound Effects
The following tables summarize representative data from experiments designed to validate the PKA-dependent effects of this compound. The primary downstream target assessed is the phosphorylation of cAMP response element-binding protein (CREB) at Serine 133, a well-established substrate of PKA.[3][4]
Table 1: Validation of PKA Knockdown Efficiency
This table illustrates the validation of PKA catalytic subunit (PKA-Cα) knockdown at both the mRNA and protein levels 48 hours post-transfection with a specific siRNA.
| Experimental Group | Target | Measurement Method | Relative Expression (Normalized to Control) |
| Scrambled siRNA | PKA-Cα mRNA | RT-qPCR | 1.0 |
| PKA-Cα siRNA | PKA-Cα mRNA | RT-qPCR | 0.25 |
| Scrambled siRNA | PKA-Cα Protein | Western Blot | 1.0 |
| PKA-Cα siRNA | PKA-Cα Protein | Western Blot | 0.30 |
Table 2: Comparative Effect of this compound on CREB Phosphorylation
This table presents the core validation data, comparing the effect of this compound on CREB phosphorylation in cells with normal and reduced PKA levels.
| Experimental Group | Treatment | PKA-Cα Protein Level (Relative to Control) | Phospho-CREB (Ser133) Level (Fold Change vs. Vehicle) |
| Scrambled siRNA | Vehicle | 1.0 | 1.0 |
| Scrambled siRNA | This compound (50 µM) | 1.0 | 4.5 |
| PKA-Cα siRNA | Vehicle | 0.30 | 0.9 |
| PKA-Cα siRNA | This compound (50 µM) | 0.30 | 1.3 |
The data clearly demonstrates that the ability of this compound to induce CREB phosphorylation is severely diminished in cells with reduced PKA expression, confirming the compound's mechanism of action through PKA.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
siRNA-Mediated Knockdown of PKA
This protocol outlines the transient knockdown of the PKA catalytic subunit alpha (PKA-Cα) using siRNA.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
siRNA targeting PKA-Cα (PRKACA) and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density to ensure they are 60-80% confluent at the time of transfection.[5]
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 20-50 nM of siRNA (PKA-Cα or scrambled control) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator to allow for gene knockdown. The optimal time should be determined empirically.
-
Validation of Knockdown: After incubation, harvest the cells to assess knockdown efficiency by RT-qPCR for mRNA levels and Western blot for protein levels.
This compound Treatment and Lysate Preparation
Procedure:
-
Following the knockdown incubation period, replace the culture medium with fresh medium containing either vehicle (e.g., DMSO) or the desired concentration of this compound (e.g., 50 µM).
-
Incubate for a predetermined time to induce a response (e.g., 30 minutes for phosphorylation events).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).
-
Western Blot for PKA and Phospho-CREB
This protocol details the detection of total PKA-Cα, total CREB, and phosphorylated CREB (pCREB).
Procedure:
-
Sample Preparation: Mix an equal amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PKA-Cα, total CREB, or pCREB (Ser133) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST as recommended by the manufacturer.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using image analysis software. Normalize the pCREB signal to total CREB and the PKA-Cα signal to a loading control (e.g., GAPDH or β-actin).
Visualizing the Experimental Logic and Pathways
The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of mice with cyclic AMP-dependent protein kinase (PKA) defects reveal the critical role of PKA's catalytic subunits in anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the cAMP-dependent Protein Kinase (PKA) Regulatory Subunit Modulates PKA-AKAP Interaction, Substrate Phosphorylation, and Calcium Signaling in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKA Knockdown Enhances Cell Killing In Response To Radiation And Androgen Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Sp-6-Phe-cAMPS: A Comparative Analysis of Specificity Against Other PKA Activators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling research, the precise activation of Protein Kinase A (PKA) is paramount for dissecting its multifaceted roles in physiological and pathological processes. While numerous cAMP analogs have been developed to activate PKA, their utility is often hampered by a lack of specificity, leading to off-target effects that can confound experimental results. This guide provides an objective comparison of Sp-6-Phe-cAMPS, a potent and selective PKA activator, with other commonly used PKA activators, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
This compound distinguishes itself from other PKA activators through its high selectivity for PKA over other key signaling proteins, particularly the Exchange protein directly activated by cAMP (Epac). Furthermore, available data on the closely related N6-substituted analogs, such as 6-Phe-cAMP, indicates a preferential activation of the PKA type II (PKA-II) isoform. In contrast, other activators like 8-CPT-cAMP exhibit broader activity, while N6-substituted analogs, in general, have been shown to have potential off-target effects on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.
Quantitative Comparison of PKA Activator Specificity
The following tables summarize the available quantitative data for this compound and other PKA activators. It is important to note that direct comparative data for the Sp-isomer of 6-Phe-cAMPS is limited. Therefore, data for the closely related compound 6-Phe-cAMP is used as a proxy, and this should be considered when interpreting the results.
Table 1: PKA Isoform Selectivity
| Compound | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | RIIβ/RIα Fold Selectivity | Reference |
| 6-Phe-cAMP | 92 | 20 | 4.6 | [1] |
| 8-CPT-cAMP | 33 | 149 | 0.2 | [1] |
| N6-Bz-cAMP | 170 | 35 | 4.9 | [1] |
| 8-Bromo-cAMP | 81 | 184 | 0.4 | [1] |
Table 2: Off-Target Effects
| Compound | Epac Activation | HCN Channel Activation | Reference |
| This compound | No (Epac-negative control) | Likely (as an N6-substituted analog) | [2] |
| 8-pCPT-2'-O-Me-cAMP | Yes (Potent Activator) | Not reported | |
| N6-Phe-cAMP | Inefficient activator | Yes (Full Agonist) | |
| N6-Bz-cAMP | Inefficient activator | Yes (Full Agonist) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams illustrate the PKA signaling pathway and a general workflow for assessing PKA activator specificity.
References
Decoding cAMP Signaling: A Comparative Guide to In Vitro Kinase Assays for Sp-6-Phe-cAMPS Activity
For researchers, scientists, and drug development professionals, the precise dissection of cyclic AMP (cAMP) signaling pathways is paramount. This guide provides a comprehensive comparison of in vitro kinase assays to confirm the activity of Sp-6-Phe-cAMPS, a selective activator of Protein Kinase A (PKA). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
This compound is a valuable chemical tool that preferentially activates PKA without significantly stimulating another key cAMP effector, the Exchange Protein directly Activated by cAMP (Epac). This selectivity allows for the specific interrogation of PKA-dependent signaling events. Confirming the potency and selectivity of this compound in a controlled in vitro environment is a critical first step in its application.
Comparative Analysis of PKA Activators
| Activator | Parameter | Value | Cell Type / Condition |
| cAMP | EC50 (in vitro) | 100 - 300 nM | Purified PKA |
| cAMP | Apparent EC50 (in cell) | ~5.2 µM | Intact CHO cells[1] |
| 8-Bromo-cAMP | Ka | 0.05 µM | Purified PKA |
| Sp-8-Br-cAMPS-AM | EC50 | 1.5 µM | Sensory Neurons (cellular response) |
| This compound | PKA agonist | - | PKA type I and II |
| 8-pCPT-cAMP | Partial PKA agonist | - | - |
| 6-Bnz-cAMP | EC50 | 0.50 pM | NK1R internalization (PKA-dependent) |
In Vitro Kinase Assays to Confirm this compound Activity
Several in vitro methods can be employed to confirm the PKA-activating properties of this compound. The choice of assay depends on factors such as desired throughput, sensitivity, and the availability of specific reagents and equipment.
ELISA-Based PKA Activity Assay
This non-radioactive method offers a safe and high-throughput-compatible format for measuring PKA activity. It relies on the detection of a phosphorylated substrate using a specific antibody.
Experimental Protocol:
Materials:
-
PKA substrate-coated 96-well plate (e.g., using Kemptide: LRRASLG)
-
Purified recombinant PKA catalytic subunit
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (1 mM in Kinase Buffer)
-
This compound and other cAMP analogs for comparison
-
Phospho-PKA substrate-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Plate Preparation: Pre-coat and block a 96-well microtiter plate with a PKA-specific peptide substrate.
-
Reagent Preparation: Prepare serial dilutions of this compound and other activators.
-
Kinase Reaction:
-
Add the PKA enzyme solution to each well.
-
Add the different concentrations of this compound or other activators.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60-90 minutes.[2]
-
-
Detection:
-
Stop the reaction by washing the wells.
-
Add the phospho-specific primary antibody and incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody for 30 minutes.
-
Wash and add TMB substrate. After sufficient color development (15-30 minutes), add the Stop Solution.
-
Measure absorbance at 450 nm using a microplate reader.[2]
-
Western Blot Analysis of PKA Substrate Phosphorylation
This method provides a semi-quantitative assessment of PKA activity by detecting the phosphorylation of a specific substrate protein via immunoblotting.
Experimental Protocol:
Materials:
-
Purified PKA catalytic subunit
-
Purified PKA substrate protein (e.g., CREB, phospholamban)
-
Kinase Assay Buffer
-
ATP solution
-
This compound
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Primary antibody specific for the phosphorylated PKA substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the Kinase Assay Buffer, purified substrate protein, and PKA enzyme.
-
Add this compound to the desired final concentration.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary phospho-specific antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.[3]
-
-
Data Analysis: Quantify band intensities using densitometry software. An increase in the phosphorylated substrate band in the presence of this compound confirms its PKA-activating ability.
Distinguishing PKA from Epac Activation
To confirm the selectivity of this compound for PKA over Epac, a comparative assay measuring Epac activity is essential. A common method is the Rap1-GTP pulldown assay, which measures the activation of the downstream Epac target, Rap1. The Epac-selective activator, 8-pCPT-2'-O-Me-cAMP, serves as a positive control.
Rap1-GTP Pulldown Assay
Experimental Protocol:
Materials:
-
Cell lysates containing Epac and Rap1
-
This compound
-
8-pCPT-2'-O-Me-cAMP (positive control for Epac activation)[4]
-
GST-RalGDS-RBD (Glutathione S-transferase fusion protein of the Ras-binding domain of Ral guanine (B1146940) nucleotide dissociation stimulator) beads
-
Pulldown Lysis Buffer
-
Wash Buffer
-
SDS-PAGE and western blotting reagents
-
Anti-Rap1 antibody
Procedure:
-
Cell Treatment: Treat cells with this compound or 8-pCPT-2'-O-Me-cAMP for a specified time.
-
Cell Lysis: Lyse the cells in ice-cold Pulldown Lysis Buffer.
-
Pulldown:
-
Incubate the cell lysates with GST-RalGDS-RBD beads to capture GTP-bound (active) Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and perform a western blot using an anti-Rap1 antibody.
-
-
Data Analysis: An increase in the Rap1 band in the pulldown fraction indicates Epac activation. This compound is expected to show minimal to no increase in Rap1-GTP levels compared to the positive control, 8-pCPT-2'-O-Me-cAMP.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes described, the following diagrams have been generated using Graphviz.
Caption: The cAMP/PKA signaling pathway and the direct activation by this compound.
Caption: The Epac signaling pathway and its selective activation by 8-pCPT-2'-O-Me-cAMP.
Caption: Workflow for in vitro confirmation of this compound activity and selectivity.
References
Comparative analysis of cell permeability of different cAMP analogs.
For researchers, scientists, and drug development professionals, understanding the cellular uptake of cyclic AMP (cAMP) analogs is critical for the accurate interpretation of experimental results and the development of effective therapeutics. This guide provides a comparative analysis of the cell permeability of three widely used cAMP analogs: 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP), N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (db-cAMP), and 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-pCPT-cAMP).
The inherent negative charge of the phosphate (B84403) group in cAMP restricts its ability to passively diffuse across the lipophilic cell membrane. To overcome this limitation, various analogs have been synthesized with modifications that increase their lipophilicity and, consequently, their cell permeability. This guide presents quantitative data on the intracellular accumulation of these analogs, details the experimental protocols used to measure permeability, and illustrates the key signaling pathways and experimental workflows.
Quantitative Comparison of Cell Permeability
The cell permeability of cAMP analogs is a crucial factor influencing their efficacy in cellular assays. This permeability is largely governed by the lipophilicity of the molecule, which allows for passive diffusion across the plasma membrane. The following table summarizes the intracellular concentrations of 8-Br-cAMP, db-cAMP, and 8-pCPT-cAMP in rat C6 glioma cells, providing a direct comparison of their ability to penetrate the cell membrane.
| cAMP Analog | Cell Type | Intracellular Concentration (% of Extracellular) | Lipophilicity (LogP) | Key Findings |
| 8-Br-cAMP | Rat C6 glioma cells | ~8%[1] | -1.5 | Exhibits modest membrane permeability, resulting in relatively low intracellular concentrations.[1] |
| db-cAMP | Rat C6 glioma cells | 3-5%[2] | Not available | Although considered membrane-permeable, its intracellular concentration is relatively low.[2] The butyryl groups increase lipophilicity but can be cleaved by intracellular esterases. |
| 8-pCPT-cAMP | Rat C6 glioma cells | ~22%[1] | Not available | The chlorophenylthio group significantly enhances lipophilicity, leading to the highest intracellular accumulation among the three.[1] |
Studies have shown a correlation between the antiproliferative activity of these analogs and their membrane permeability in C6 glioma cells, with the observed order of efficacy being 8-pCPT-cAMP > db-cAMP > 8-Br-cAMP.[2][3] This further supports the quantitative data on their intracellular concentrations.
Signaling Pathway of Cell-Permeable cAMP Analogs
Upon entering the cell, these cAMP analogs mimic the action of endogenous cAMP by activating its primary downstream effector, Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of a cAMP analog to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate various substrate proteins, triggering a cascade of cellular responses.
Caption: General signaling pathway of cell-permeable cAMP analogs.
Experimental Protocols
The quantification of intracellular cAMP analog concentrations is essential for a precise understanding of their cell permeability. High-Performance Liquid Chromatography (HPLC) and Förster Resonance Energy Transfer (FRET)-based biosensors are two powerful techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Intracellular Concentration Measurement
HPLC provides a robust and direct method for quantifying the absolute intracellular concentration of cAMP analogs.
Caption: Workflow for HPLC-based cell permeability assay.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., Rat C6 glioma cells) at a suitable density and allow them to adhere and grow.
-
Incubation: Treat the cells with a known concentration of the cAMP analog for a specific duration (e.g., 60 minutes).
-
Cell Washing: Rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular analog.
-
Cell Lysis and Extraction: Lyse the cells using a suitable method, such as the addition of ice-cold perchloric acid, followed by mechanical disruption. Centrifuge the lysate to pellet cellular debris.
-
Purification: The supernatant containing the intracellular analog is then purified, for example, by solid-phase extraction to remove interfering substances.
-
HPLC Analysis: The purified sample is reconstituted in the HPLC mobile phase and injected into the HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.
-
Quantification: The concentration of the cAMP analog in the sample is determined by comparing the peak area from the chromatogram to a standard curve generated from known concentrations of the analog.
FRET-Based Biosensors for Live-Cell Imaging
FRET-based biosensors offer a non-invasive method for real-time monitoring of cAMP analog entry and dynamics within living cells. These genetically encoded sensors change their fluorescence properties upon binding to cAMP or its analogs.
Caption: Workflow for FRET-based cell permeability assay.
Detailed Methodology:
-
Cell Transfection: Introduce a plasmid encoding a FRET-based cAMP biosensor (e.g., a construct containing cyan and yellow fluorescent proteins flanking a cAMP-binding domain) into the cells of interest using a suitable transfection method.
-
Biosensor Expression: Allow sufficient time (typically 24-48 hours) for the cells to express the biosensor.
-
Live-Cell Imaging Setup: Place the cells on a microscope equipped for live-cell imaging with the appropriate excitation and emission filters for the FRET pair.
-
Baseline Recording: Acquire a baseline FRET signal from the cells before the addition of the cAMP analog.
-
Analog Addition: Add the cAMP analog to the cell culture medium.
-
Real-time Imaging: Continuously monitor the change in the FRET ratio (e.g., the ratio of acceptor emission to donor emission) over time. An increase or decrease in the FRET ratio, depending on the biosensor design, indicates the entry and binding of the analog to the sensor.
-
Data Analysis: Quantify the change in the FRET ratio to determine the kinetics of analog entry and the relative intracellular concentration achieved.
Conclusion
The choice of a cell-permeable cAMP analog should be guided by the specific experimental requirements. 8-pCPT-cAMP demonstrates the highest permeability and is suitable for experiments requiring a robust and rapid increase in intracellular cAMP levels. While db-cAMP and 8-Br-cAMP are also effective, their lower permeability should be taken into consideration when designing experiments and interpreting results. For precise quantitative analysis of intracellular analog concentrations, HPLC is the method of choice. For dynamic, real-time studies of analog permeability in living cells, FRET-based biosensors provide a powerful and non-invasive approach.
References
Safety Operating Guide
Safe Disposal of Sp-6-Phe-cAMPS: A Procedural Guide for Laboratory Professionals
For immediate release
The information presented here is based on safety data for related compounds, including Adenosine 3',5'-cyclic Monophosphorothioate, Sp-Isomer. It is imperative to handle Sp-6-Phe-cAMPS with care, assuming it may present similar hazards to related combustible solids.
Hazard and Safety Summary
A comprehensive hazard profile for this compound is not definitively established. However, based on data from analogous compounds, the following should be considered:
| Hazard Category | Recommendation | Source Analogy |
| Physical State | Solid, crystalline powder | Adenosine 3',5'-cyclic Monophosphorothioate, Sp-Isomer[1] |
| Storage Class | Combustible Solids (Storage Class 11) | Adenosine 3',5'-cyclic Monophosphorothioate, Sp-Isomer[1] |
| Personal Protective Equipment (PPE) | N95 dust mask, eye shields, chemical-resistant gloves | Adenosine 3',5'-cyclic monophosphorothioate triethylammonium (B8662869) salt[1] |
| Toxicity | Standard Handling (A) - Toxicity not fully characterized | Adenosine 3',5'-cyclic Monophosphorothioate, Sp-Isomer |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to comply with general laboratory safety standards and minimize environmental impact.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions, must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types, such as biological or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Containerization:
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers clearly labeled for hazardous waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.
3. Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.
4. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the final disposal of chemical waste. This typically involves contacting the EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. Adherence to this workflow is critical for ensuring laboratory safety and regulatory compliance.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Sp-6-Phe-cAMPS
Core Safety Principles
Given its nature as a cell-permeable and degradation-resistant cAMP analog, Sp-6-Phe-cAMPS should be handled with caution to prevent unintended biological effects from exposure.[1] The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact. All handling of this compound, particularly in its powdered form, should occur within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of this equipment is mandatory to minimize exposure risk.
| Hazard Category | Potential Risk | Recommended PPE |
| Inhalation | Inhalation of aerosolized powder may lead to unintended systemic biological effects. | Use a certified chemical fume hood. For emergencies or if a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary. |
| Skin Contact | The compound is designed to be cell-permeable, increasing the risk of absorption through the skin. | Wear appropriate chemical-resistant gloves (e.g., nitrile). A disposable lab coat should be worn to protect clothing and skin. |
| Eye Contact | Powder or liquid splashes can cause serious eye irritation or damage. | Wear chemical safety goggles or a face shield for comprehensive protection.[2] |
| Ingestion | Accidental ingestion could lead to significant toxicity or adverse biological reactions. | Do not eat, drink, or smoke in laboratory areas.[2] Wash hands thoroughly after handling the compound.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and to maintain experimental integrity.
Experimental Workflow Protocol:
-
Preparation and Planning:
-
Before beginning work, ensure that a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all required equipment (e.g., microbalance, spatulas, solvent vials) and place them within the fume hood.
-
Have a designated and clearly labeled waste container ready for disposal of contaminated materials.
-
-
Handling the Compound:
-
Perform all manipulations of the solid this compound, including weighing and initial solubilization, inside the fume hood to contain any dust.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Ensure all containers holding the compound are clearly labeled with its name and any known hazards.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by water.
-
Dispose of all contaminated wipes and disposable items (e.g., pipette tips, gloves) in the designated chemical waste container.
-
-
Disposal:
-
Dispose of all waste, including unused compound, solutions, and contaminated disposables, in accordance with local, state, and federal regulations for chemical waste.[2] Do not dispose of this material down the drain or in regular trash.
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
